Product packaging for 4-Naphthalen-1-yl-4-oxo-butyric acid(Cat. No.:CAS No. 4653-13-8)

4-Naphthalen-1-yl-4-oxo-butyric acid

Cat. No.: B119463
CAS No.: 4653-13-8
M. Wt: 228.24 g/mol
InChI Key: YNEXYDHOGAIPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Naphthalen-1-yl-4-oxo-butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-Naphthyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.29e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B119463 4-Naphthalen-1-yl-4-oxo-butyric acid CAS No. 4653-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-naphthalen-1-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEXYDHOGAIPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298890
Record name 4-(1-Naphthyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4653-13-8
Record name 4653-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1-Naphthyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(naphthalen-1-yl)-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid, a valuable intermediate in organic synthesis and medicinal chemistry. This document details the primary synthetic methodologies, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as γ-Oxo-1-naphthalenebutanoic acid, belongs to the class of β-aroylpropionic acids. These compounds are significant precursors for the synthesis of various heterocyclic compounds and have been explored for their potential biological activities. The structural motif of a naphthalene ring coupled to a keto-acid side chain makes it a versatile building block for the development of novel chemical entities in drug discovery programs.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and established method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]

The reaction proceeds via the formation of an acylium ion intermediate from succinic anhydride in the presence of AlCl₃. This potent electrophile then attacks the electron-rich naphthalene ring. The regioselectivity of the acylation on the naphthalene ring (α- vs. β-substitution) can be influenced by the choice of solvent. Non-polar solvents such as carbon disulfide (CS₂) tend to favor α-substitution, which is the desired outcome for synthesizing the target molecule. In contrast, polar solvents like nitrobenzene can lead to a higher proportion of the β-substituted isomer.[2]

Key Reaction Steps:
  • Formation of the electrophilic acylium ion from succinic anhydride and the Lewis acid catalyst.

  • Electrophilic attack of the acylium ion on the α-position of the naphthalene ring.

  • Workup with acid and water to quench the reaction and isolate the product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and physical properties for the synthesis and the resulting product.

ParameterValueReference
Reactants Naphthalene, Succinic AnhydrideGeneral Knowledge
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[1]
Solvent (for α-substitution) Carbon Disulfide (CS₂), Dichloroethane[2]
Product Molecular Formula C₁₄H₁₂O₃[3][4]
Product Molecular Weight 228.24 g/mol [3][4]
Product Melting Point 175 °C[4]
Product Boiling Point 459.6 °C at 760 mmHg[4]

Detailed Experimental Protocols

Two primary protocols for the Friedel-Crafts acylation are presented below: a traditional method and an alternative mechanochemical approach.

Protocol 1: Traditional Friedel-Crafts Acylation in Solvent

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon Disulfide (CS₂) or Dichloroethane (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Ether

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and flask for filtration

  • Standard laboratory glassware

Procedure:

  • In a fume hood, a solution of naphthalene (0.01 mol) in anhydrous carbon disulfide (or dichloroethane) is prepared in a round-bottom flask equipped with a stirrer and reflux condenser.

  • The flask is cooled in an ice bath, and powdered anhydrous aluminum chloride (0.02 mol) is added portion-wise with stirring.[1]

  • Succinic anhydride (0.01 mol) is then added slowly to the reaction mixture.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitoring by TLC is recommended).

  • The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.[1]

  • The solvent is removed by steam distillation or evaporation.

  • The crude solid product is collected by filtration and washed with water.[1]

  • For purification, the crude product is dissolved in a 5% sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities.

  • The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified this compound.

  • The purified product is collected by filtration, washed with cold water, and dried.

Protocol 2: Solvent-Free Mechanochemical Synthesis

This method offers an environmentally friendlier alternative by avoiding bulk solvents.[5]

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Crushed ice

  • Water

Equipment:

  • Ball mill or a mortar and pestle

  • TLC setup for reaction monitoring

Procedure:

  • Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar or ball mill vessel.[1]

  • Grind the mixture for 1 minute.[1]

  • Add naphthalene (1.28 g, 0.01 mole) to the reaction mixture.

  • Continue grinding the mixture for 5-10 minutes, monitoring the reaction progress by TLC.[1]

  • Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.[1]

  • Collect the solid product by filtration and wash it with water. The product is often pure enough without further purification.[1]

Visualized Workflows and Pathways

Synthesis Pathway

Synthesis_of_4_Naphthalen_1_yl_4_oxo_butyric_acid Naphthalene Naphthalene Reaction Friedel-Crafts Acylation (Solvent: CS₂) Naphthalene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst Product This compound Reaction->Product Intermediate Acylium Ion Intermediate

Caption: Friedel-Crafts acylation of naphthalene with succinic anhydride.

General Experimental Workflow

Experimental_Workflow Start Start: Mix Reactants (Naphthalene, Succinic Anhydride) AddCatalyst Add Catalyst (AlCl₃) Start->AddCatalyst Reaction Reaction (Stirring/Heating) AddCatalyst->Reaction Quench Quench Reaction (Acidified Ice Water) Reaction->Quench Isolate Isolate Crude Product (Filtration) Quench->Isolate Purify Purify Product (Recrystallization/Extraction) Isolate->Purify End Final Product Purify->End

Caption: General workflow for the synthesis and purification process.

Role in Drug Development and Medicinal Chemistry

While this compound itself is not widely reported as a pharmacologically active agent, its structural framework is of significant interest in drug discovery. As a β-aroylpropionic acid, it serves as a key intermediate for synthesizing a variety of heterocyclic systems, which are core structures in many pharmaceuticals.[1]

Derivatives of this molecule, such as naphthyl-polyamine conjugates, have been investigated for their potential as antimicrobial agents and antibiotic enhancers. For instance, related structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. Although the specific target molecule of this guide was not the final active compound in those studies, it highlights the potential of the naphthyl-butyric acid scaffold as a starting point for developing new therapeutics.

The presence of both a ketone and a carboxylic acid functional group allows for diverse chemical modifications, making it an attractive starting material for creating libraries of compounds for high-throughput screening in various disease models.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment and with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Naphthalene is flammable and an irritant.

  • Carbon disulfide is highly flammable and toxic.

  • All procedures should be carried out in a well-ventilated fume hood.

  • The final product, this compound, may cause skin and eye irritation.[1]

This technical guide provides a foundational understanding of the synthesis of this compound. The provided protocols and data are intended to aid researchers in the successful synthesis and further exploration of this versatile chemical intermediate.

References

An In-Depth Technical Guide to 4-Naphthalen-1-yl-4-oxo-butyric Acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Naphthalen-1-yl-4-oxo-butyric acid, a keto-acid derivative of naphthalene, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its known spectral data. While specific biological activities and its role in signaling pathways are not extensively documented in publicly available literature, this guide explores the potential applications based on the activities of structurally related compounds and its known interaction with at least one biological target. This document aims to serve as a foundational resource for researchers investigating this compound for novel therapeutic or material applications.

Chemical and Physical Properties

This compound, also known as 4-(1-naphthyl)-4-oxobutanoic acid, is a solid organic compound. Its core structure consists of a naphthalene ring linked to a butyric acid chain via a ketone group.

Identifiers and Molecular Data
PropertyValueSource(s)
IUPAC Name 4-(naphthalen-1-yl)-4-oxobutanoic acid[1]
Synonyms 4-(1-Naphthyl)-4-oxobutanoic acid, γ-Oxo-1-naphthalenebutanoic acid, 3-(1-Naphthoyl)propionic acid[1]
CAS Number 4653-13-8[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O[1]
InChI Key YNEXYDHOGAIPHO-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource(s)
Melting Point 127-128 °C
Boiling Point 459.6 °C at 760 mmHg (Predicted)
Solubility Information not available
XLogP3-AA 2.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. The following is a general protocol adapted for the synthesis of this compound.

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene as solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% Sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser and stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve naphthalene in the chosen anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

  • Reagent Addition: Add succinic anhydride to the mixture portion-wise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Naphthalene + Succinic Anhydride Naphthalene + Succinic Anhydride Friedel-Crafts Acylation (AlCl3) Friedel-Crafts Acylation (AlCl3) Naphthalene + Succinic Anhydride->Friedel-Crafts Acylation (AlCl3) Crude Product Crude Product Friedel-Crafts Acylation (AlCl3)->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

Spectral Data

Mass Spectrometry (GC-MS)

The mass spectrum of 4-(1-Naphthyl)-4-oxobutanoic acid shows a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns can provide structural information. (Data available on PubChem).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the butyric acid chain. (A ¹³C NMR spectrum is available on PubChem).

  • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring and the methylene protons of the butyric acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A sharp C=O stretch from the ketone (around 1680-1700 cm⁻¹).

  • A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • C-H stretches from the aromatic and aliphatic portions of the molecule.

  • C=C stretches from the aromatic naphthalene ring.

Biological Activity and Drug Development Potential

While comprehensive studies on the biological activity of this compound are limited in the public domain, its structural motifs suggest potential areas for investigation. Derivatives of 4-oxobutanoic acid are utilized as precursors in the synthesis of various heterocyclic compounds with recognized biological activities, including antimicrobial and anti-inflammatory properties[2].

A significant finding from the Protein Data Bank (PDB) is the presence of this molecule (under the ligand code Q5M) in a crystal structure with a protein (PDB ID: 6UEE)[1]. Further investigation into this protein-ligand interaction is crucial to elucidate the specific biological target and potential pharmacological effects of this compound. The development of derivatives based on this scaffold could lead to novel therapeutic agents.

G cluster_dd Drug Discovery Potential This compound This compound Scaffold for Derivatization Scaffold for Derivatization This compound->Scaffold for Derivatization Interaction with Biological Targets (e.g., PDBe: 6UEE) Interaction with Biological Targets (e.g., PDBe: 6UEE) This compound->Interaction with Biological Targets (e.g., PDBe: 6UEE) Novel Therapeutic Agents Novel Therapeutic Agents Scaffold for Derivatization->Novel Therapeutic Agents Elucidation of Pharmacological Effects Elucidation of Pharmacological Effects Interaction with Biological Targets (e.g., PDBe: 6UEE)->Elucidation of Pharmacological Effects

Caption: Potential pathways for drug discovery and development starting from this compound.

Conclusion

This compound is a well-characterized compound with established synthetic and purification protocols. Its full potential as a pharmacologically active agent or a precursor for materials science applications remains to be thoroughly explored. The existing data, particularly its interaction with a known protein target, provides a strong rationale for further investigation by researchers and drug development professionals. This guide serves as a comprehensive starting point for such endeavors.

References

Unraveling the Enigma: The Mechanism of Action of 4-Naphthalen-1-yl-4-oxo-butyric Acid Remains Largely Uncharted

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure, the specific biological mechanism of action for 4-Naphthalen-1-yl-4-oxo-butyric acid remains conspicuously absent from the current scientific literature. An in-depth review of available research and chemical databases reveals a significant gap in the understanding of its molecular targets, the signaling pathways it may modulate, and its quantitative bioactivity.

Currently, information on this compound is primarily confined to its chemical and physical properties, with numerous suppliers listing it as a chemical intermediate or a research compound. There is a notable lack of published studies detailing its pharmacological effects, such as enzymatic inhibition, receptor binding, or its impact on cellular signaling cascades. Consequently, quantitative data, including IC50, Ki, or EC50 values, which are crucial for characterizing the potency and efficacy of a bioactive compound, are not available. Furthermore, detailed experimental protocols for assays involving this specific molecule have not been publicly documented.

Insights from Structurally Related Compound Classes

While direct evidence is wanting, preliminary insights can be gleaned from the broader chemical classes to which this compound belongs: naphthalene derivatives and γ-keto acids (or 4-oxo-butyric acid derivatives).

The Diverse Bioactivities of Naphthalene Derivatives

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a common scaffold in a multitude of biologically active compounds. Research has shown that naphthalene derivatives exhibit a wide spectrum of pharmacological activities, including:

  • Anticancer Properties: Certain naphthalene-based compounds have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

  • Antimicrobial Effects: The naphthalene ring is a core component of several antifungal and antibacterial agents.

  • Anti-inflammatory Activity: Some derivatives have shown promise in modulating inflammatory pathways.

The mechanism of action for these derivatives is highly varied and dependent on the specific substitutions on the naphthalene core.

The Pharmacological Landscape of 4-Oxo-butyric Acid Derivatives

Similarly, derivatives of 4-oxo-butyric acid, also known as γ-keto acids, have been explored for various therapeutic applications. Their biological effects are often attributed to their ability to mimic or interfere with endogenous metabolic pathways. For instance, some γ-keto acids are known to interact with enzymes and receptors involved in neurotransmission and cellular metabolism.

Future Directions and the Path Forward

The absence of specific data on this compound underscores the need for foundational biological screening and mechanistic studies. To elucidate its potential role as a bioactive agent, a systematic investigation is required.

A logical workflow for future research would involve a series of tiered experiments, beginning with broad phenotypic screening to identify any effects on cell viability, proliferation, or other observable cellular changes. Positive hits from such screens would then warrant more focused investigations to identify the molecular target(s) and delineate the affected signaling pathways.

Below is a conceptual workflow that researchers could follow to investigate the mechanism of action of this compound.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Mechanism Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation assays) target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution Identifies Bioactivity biochemical_assays Biochemical & Biophysical Assays (e.g., enzyme kinetics, SPR) target_deconvolution->biochemical_assays Identifies Putative Target cell_based_assays Cell-Based Pathway Analysis (e.g., Western blot, reporter assays) biochemical_assays->cell_based_assays Validates Direct Interaction cell_based_assays->phenotypic_screening Confirms Cellular Mechanism

Figure 1. A conceptual workflow for elucidating the mechanism of action of this compound.

Unraveling the Enigma: The Biological Activity of 4-Naphthalen-1-yl-4-oxo-butyric Acid Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite its well-defined chemical structure and commercial availability, a comprehensive analysis of the biological activity of 4-Naphthalen-1-yl-4-oxo-butyric acid remains elusive within the public scientific domain. An in-depth review of available literature and databases reveals a significant gap in the understanding of this compound's pharmacological profile, with no substantive data on its mechanism of action, specific biological targets, or quantitative efficacy.

Currently, information on this compound is predominantly limited to its chemical and physical properties. While its synthesis and basic characteristics are documented, detailed reports on its interactions with biological systems are conspicuously absent. Publicly accessible databases, such as PubChem, contain entries for the compound but lack any associated biological test results, indicating a probable absence of large-scale screening data or published research focused on its bioactivity.[1]

Efforts to find data on its potential as an enzyme inhibitor, receptor agonist or antagonist, or cytotoxic agent have been unsuccessful. The scientific literature features studies on various derivatives and structural analogs of this compound, which have been investigated for a range of therapeutic applications, including as S1P1 receptor agonists and potential treatments for neurodegenerative diseases. However, these findings cannot be extrapolated to the core compound itself, as minor structural modifications can lead to vastly different biological effects.

Chemical Identity and Properties

For researchers and drug development professionals, the foundational information available for this compound is summarized in the table below.

PropertyValue
IUPAC Name 4-(naphthalen-1-yl)-4-oxobutanoic acid
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
CAS Number 4653-13-8
Appearance Solid
Synonyms 4-(1-Naphthyl)-4-oxobutanoic acid, 3-(1-Naphthoyl)propionic acid, γ-Oxo-1-naphthalenebutanoic acid

This data is compiled from various chemical supplier catalogs and public chemical databases.[1][2][3][4][5]

The Path Forward: A Call for Investigation

The absence of biological data for this compound presents a unique opportunity for novel research. Its structural similarity to other biologically active compounds suggests that it could possess interesting pharmacological properties. Future investigations could explore its potential in various therapeutic areas through a systematic screening approach.

A logical workflow for such an investigation is proposed below.

Investigation_Workflow cluster_synthesis Compound Acquisition cluster_screening Biological Screening cluster_hit_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Compound This compound HTS High-Throughput Screening (e.g., cell-based assays, enzyme panels) Compound->HTS Primary Screening Phenotypic Phenotypic Screening (e.g., disease models) Compound->Phenotypic Primary Screening DoseResponse Dose-Response Studies HTS->DoseResponse Hit Confirmation Phenotypic->DoseResponse Hit Confirmation TargetID Target Identification & Validation DoseResponse->TargetID Mechanism Mechanism of Action Studies TargetID->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR ADMET ADMET Profiling SAR->ADMET

Figure 1. A proposed workflow for the systematic investigation of the biological activity of this compound.

References

An In-depth Technical Guide on 4-Naphthalen-1-yl-4-oxo-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 4-Naphthalen-1-yl-4-oxo-butyric acid, targeting researchers, scientists, and drug development professionals. The guide covers the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives, presenting data in a structured and accessible format.

Introduction

This compound, a derivative of naphthalene, is a keto acid that has garnered interest in medicinal chemistry primarily as a versatile synthetic intermediate. Its structural motif, featuring a naphthalene ring system linked to a butyric acid chain with a ketone functionality, serves as a scaffold for the development of more complex molecules with a wide range of biological activities. While the parent compound itself is not extensively studied for its bioactivity, its derivatives have shown promise as antimicrobial and anticancer agents. This guide will delve into the available scientific literature to provide a detailed overview of its synthesis, properties, and the biological landscape of its related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.[1][2]

PropertyValue
CAS Number 4653-13-8
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Melting Point 175 °C
Boiling Point 164-166 °C
Density 1.249 ± 0.06 g/cm³ (Predicted)
Appearance Off-white solid

Synthesis

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium carbonate (Na₂CO₃), 10% aqueous solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of naphthalene (1 equiv.) and succinic anhydride (1.1 equiv.) in nitrobenzene is prepared.

  • The flask is cooled in an ice bath, and anhydrous aluminum chloride (2.2 equiv.) is added portion-wise with constant stirring.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 2-3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The nitrobenzene is removed by steam distillation.

  • The resulting crude solid is filtered, washed with cold water, and then treated with a 10% sodium carbonate solution to form the sodium salt of the acid, which dissolves.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with 5% hydrochloric acid to precipitate the this compound.

  • The precipitated solid is collected by filtration, washed with cold water until free of chloride ions, and dried.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow Reactants Naphthalene + Succinic Anhydride Reaction Friedel-Crafts Acylation (60-70°C, 2-3h) Reactants->Reaction Solvent Nitrobenzene Solvent->Reaction Catalyst Anhydrous AlCl3 Catalyst->Reaction Workup Quenching (Ice/HCl) Steam Distillation Reaction->Workup Purification Base-Acid Purification (Na2CO3/HCl) Workup->Purification Recrystallization Recrystallization (Ethanol) Purification->Recrystallization Product This compound Recrystallization->Product

Synthesis of this compound.

Biological Activities and Derivatives

While there is a notable lack of publicly available quantitative biological data for this compound itself, its structural framework is a key component in a variety of derivatives exhibiting significant biological activities. The primary areas of investigation for these derivatives have been in antimicrobial and anticancer research.

Antimicrobial Activity of Derivatives

Derivatives of this compound, particularly conjugates with polyamines, have been synthesized and evaluated for their antimicrobial properties. These compounds are designed to mimic naturally occurring antimicrobial peptides.

A study on naphthyl-polyamine conjugates demonstrated that while many 1-naphthyl substituted analogues were largely inactive, some longer polyamine chain variants showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans.[3]

CompoundOrganismMIC (µM)
17e MRSA9.7
17f MRSA0.29
A. baumannii0.29
C. neoformans0.29
18f S. aureus3.15
MRSA≤ 0.25
C. neoformans≤ 0.25

Note: The compound numbers are as referenced in the cited literature.[3]

Anticancer Activity of Naphthalene Derivatives

The naphthalene moiety is present in numerous compounds with demonstrated anticancer activity. While direct cytotoxicity data for this compound is not available in the reviewed literature, various other naphthalene derivatives have been shown to be potent cytotoxic agents against a range of cancer cell lines.

For instance, a series of naphthalene-1,4-dione analogues were synthesized and evaluated for their anticancer activity. Several of these compounds displayed significant cytotoxicity against human endometrial cancer cells (HEC1A).

CompoundCancer Cell LineIC₅₀ (µM)
BH10 HEC1A10.22
8 HEC1A9.55
9 HEC1A4.16
10 HEC1A1.24
44 HEC1A6.4

Note: The compound numbers are as referenced in the cited literature.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, standard in vitro assays would be employed. The following are general protocols for determining cytotoxicity and antimicrobial activity.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Workflow for Bioactivity Screening

Bioactivity_Screening_Workflow Start Test Compound: This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Data_Analysis_Cyto Calculate IC50 Values Cytotoxicity->Data_Analysis_Cyto Data_Analysis_Micro Determine MIC Values Antimicrobial->Data_Analysis_Micro Hit_ID_Cyto Identify Potent Anticancer Activity Data_Analysis_Cyto->Hit_ID_Cyto Hit_ID_Micro Identify Potent Antimicrobial Activity Data_Analysis_Micro->Hit_ID_Micro Further_Studies Mechanism of Action Studies In Vivo Testing Hit_ID_Cyto->Further_Studies Hit_ID_Micro->Further_Studies

General workflow for biological activity screening.

Potential Signaling Pathways and Mechanism of Action

Given the structural similarities to other biologically active naphthalene derivatives, it is plausible that this compound or its derivatives could interact with various cellular targets and signaling pathways. The presence of the naphthalene ring, a common feature in many DNA intercalators and enzyme inhibitors, suggests potential mechanisms of action.

For instance, many quinone-containing compounds, which can be metabolically derived from naphthalene structures, are known to induce oxidative stress and apoptosis in cancer cells. This often involves the generation of reactive oxygen species (ROS), leading to the activation of stress-related signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway and ultimately culminating in programmed cell death.

Hypothetical Mechanism of Action in Cancer Cells

Hypothetical_Mechanism Compound This compound (or its active metabolite) Cell Cancer Cell Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Cellular uptake & metabolism Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Caspase Caspase Cascade Activation Mitochondria->Caspase MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A hypothetical signaling pathway for anticancer activity.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While the direct biological evaluation of this specific molecule is not extensively documented in the available literature, its role as a precursor to a variety of biologically active derivatives, particularly in the fields of antimicrobial and anticancer research, is evident. The data on its derivatives suggest that the naphthalene-butyric acid scaffold is a promising starting point for the development of novel therapeutic agents. Future research should focus on the comprehensive biological screening of the parent compound to determine its intrinsic activity and to provide a baseline for comparison with its more complex analogues. Such studies would be invaluable for a more complete understanding of the structure-activity relationships within this class of compounds and could unveil new avenues for drug discovery.

References

An In-depth Technical Guide to 4-Naphthalen-1-yl-4-oxo-butyric Acid: Synthesis, History, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Naphthalen-1-yl-4-oxo-butyric acid, a keto-acid of interest in organic synthesis and potentially in medicinal chemistry. This document details the compound's discovery and historical synthetic context, provides a detailed experimental protocol for its preparation via Friedel-Crafts acylation, and explores its potential biological activities and associated signaling pathways based on evidence from structurally related compounds. Quantitative data is summarized in structured tables, and key experimental and signaling workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound, with the chemical formula C₁₄H₁₂O₃, is a carboxylic acid and ketone derivative of naphthalene. Its structure presents a versatile scaffold for chemical modifications, making it a valuable intermediate in organic synthesis. While direct biological studies on this specific compound are limited in publicly accessible literature, the broader class of 4-oxo-butanoic acid derivatives has garnered significant attention for a range of biological activities. This guide synthesizes the available information to provide a foundational resource for researchers interested in this molecule.

Discovery and History

The synthesis of this compound is rooted in the principles of the Friedel-Crafts acylation , a set of reactions developed by Charles Friedel and James Crafts in 1877. This electrophilic aromatic substitution reaction allows for the attachment of acyl groups to aromatic rings. The specific application of this reaction to naphthalene for acylation was a subject of study in the mid-20th century. A notable publication by G. Baddeley in 1949 explored the acylation of naphthalene, providing a historical basis for the synthesis of compounds like this compound.[1] The reaction of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, represents the classical and most probable route for the initial synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, characterization, and experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃PubChem[2]
Molecular Weight 228.24 g/mol PubChem[2]
CAS Number 4653-13-8PubChem[2]
IUPAC Name 4-(naphthalen-1-yl)-4-oxobutanoic acidPubChem[2]
Synonyms gamma-Oxo-1-naphthalenebutanoic acid, 3-(1-Naphthoyl)propionic acidPubChem[2]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Insoluble in water (predicted)

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride. Below is a detailed experimental protocol adapted from general procedures for this type of reaction.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from naphthalene and succinic anhydride.

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add naphthalene and nitrobenzene.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

  • Reagent Addition: Dissolve succinic anhydride in nitrobenzene and add this solution dropwise from the dropping funnel to the stirred reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture under reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation of Crude Product: The nitrobenzene layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with water.

  • Purification: The organic layer is then extracted with a 5% sodium carbonate solution. The aqueous carbonate layer is separated and acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • Final Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

experimental_workflow cluster_synthesis Synthesis of this compound start Start reactants Naphthalene + Succinic Anhydride + Anhydrous AlCl3 in Nitrobenzene start->reactants reflux Reflux (3-4 hours) reactants->reflux workup Quench with Ice/HCl reflux->workup extraction Extract with Na2CO3 solution workup->extraction acidification Acidify with HCl extraction->acidification filtration Filter and Wash acidification->filtration purification Recrystallize filtration->purification product Pure this compound purification->product

Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological effects of this compound is scarce, the activities of its structural analogs provide a strong basis for predicting its potential therapeutic applications.

Potential Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition

Derivatives of 4-oxo-butanoic acid have shown promise as anticancer agents by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway cluster_pathway Potential Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibits? Inhibitor->Akt Inhibits?

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot for Pathway Analysis

To investigate the effect of this compound on the PI3K/Akt/mTOR pathway, a Western blot analysis can be performed to detect changes in the phosphorylation status of key proteins like Akt and S6 ribosomal protein.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) and treat with varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total Akt (p-Akt, t-Akt) and phosphorylated and total S6 (p-S6, t-S6).

  • Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Potential Neuroprotective Effects via Kynurenine 3-Monooxygenase Inhibition

Certain 4-phenyl-4-oxo-butanoic acid derivatives have been identified as inhibitors of kynurenine 3-monooxygenase (KMO). KMO is a key enzyme in the kynurenine pathway of tryptophan degradation, and its inhibition is considered a potential therapeutic strategy for neurodegenerative diseases by reducing the production of neurotoxic metabolites.

Experimental Protocol: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

An enzymatic assay can be used to determine the inhibitory activity of this compound against KMO.[3]

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing assay buffer, human KMO enzyme, the test compound at various concentrations, and the substrate L-kynurenine.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Detection: Measure the enzymatic activity by monitoring the consumption of the NADPH cofactor at a wavelength of 340 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Antimicrobial and Antibiotic Enhancing Activity

Naphthyl-containing compounds have been investigated for their antimicrobial properties. Derivatives of 4-oxo-butanoic acid have also been shown to possess antimicrobial activity and the ability to enhance the efficacy of existing antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method.[4]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a readily synthesizable compound with a historical foundation in classic organic chemistry. While direct biological characterization is limited, the activities of its structural analogs strongly suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, neuroprotection, and infectious diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the synthesis, characterization, and biological evaluation of this intriguing molecule. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound and to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 4-Naphthalen-1-yl-4-oxo-butyric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-naphthalen-1-yl-4-oxo-butyric acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details the core synthetic methodologies, provides explicit experimental protocols for key reactions, and presents quantitative data to facilitate comparison and optimization of synthetic routes. Furthermore, it visualizes key synthetic and biological pathways to provide a deeper understanding of the context and application of these molecules.

Core Synthesis: Friedel-Crafts Acylation

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich naphthalene ring.[2]

The regioselectivity of the acylation on the naphthalene ring is a critical aspect of this synthesis. The use of a non-polar solvent such as carbon disulfide or nitrobenzene at low temperatures favors the formation of the α-isomer (1-substitution), yielding this compound. In contrast, polar solvents can favor the formation of the β-isomer (2-substitution).

A mechanochemical, solvent-free approach has also been explored, offering a more environmentally friendly alternative to traditional solution-phase reactions and in some cases, improved yields.[3]

General Synthetic Scheme: Friedel-Crafts Acylation

Naphthalene Naphthalene Product This compound Naphthalene->Product SuccinicAnhydride Succinic Anhydride Intermediate Acylium Ion Intermediate SuccinicAnhydride->Intermediate AlCl₃ (Lewis Acid) Intermediate->Product

Caption: General scheme for the Friedel-Crafts acylation of naphthalene.

Experimental Protocols

Synthesis of 4-(Naphthalen-1-yl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This protocol is adapted from the initial step of the Haworth synthesis.[1]

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Crushed ice

  • Sodium carbonate solution

  • Standard laboratory glassware for reflux and vacuum filtration

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve naphthalene and succinic anhydride in nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions while stirring vigorously. Maintain a low temperature during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture under reflux for the specified time (refer to the data table below for variations).

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Perform steam distillation to remove the nitrobenzene solvent.

  • The solid product, 4-(naphthalen-1-yl)-4-oxobutanoic acid, is collected by vacuum filtration.

  • Wash the crude product with cold water and then with a dilute HCl solution.

  • The product can be further purified by recrystallization.

Quantitative Data for Synthesis of the Core Structure

The following table summarizes various reported conditions and corresponding yields for the synthesis of this compound.

Aromatic SubstrateAcylating AgentCatalystSolventReaction TimeTemperatureYield (%)
NaphthaleneSuccinic AnhydrideAlCl₃Nitrobenzene--60
NaphthaleneSuccinic AnhydrideAlCl₃Dichloromethane---
BiphenylSuccinic AnhydrideAlCl₃Dichloromethane--6
BiphenylSuccinic AnhydrideAlCl₃None (Ball Mill)2 hRoom Temp.69

Synthesis of Derivatives

The core structure of this compound offers multiple reactive sites—the carboxylic acid, the ketone, and the aromatic ring—allowing for the synthesis of a wide array of derivatives.

Amide Derivatives

Amide derivatives can be readily synthesized by coupling the carboxylic acid moiety with various amines.

General Experimental Protocol for Amide Synthesis:

  • To a solution of 4-(naphthalen-1-yl)-4-oxobutanoic acid in a suitable solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., EDC·HCl/HOBt or POCl₃) and a base (e.g., DIPEA or pyridine).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, monitored by TLC.

  • Perform an aqueous workup, followed by extraction with an organic solvent.

  • The crude product is purified by column chromatography or recrystallization.

Ester Derivatives

Esterification of the carboxylic acid is a common derivatization.

General Experimental Protocol for Ester Synthesis (Fischer Esterification):

  • Dissolve 4-(naphthalen-1-yl)-4-oxobutanoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture under reflux for several hours.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester, which can be further purified if necessary.

Heterocyclic Derivatives (e.g., Pyridazinones)

The 1,4-dicarbonyl motif of 4-aryl-4-oxobutanoic acids makes them excellent precursors for the synthesis of various heterocyclic compounds, such as pyridazinones, through condensation reactions with hydrazine derivatives.[4]

General Experimental Protocol for Pyridazinone Synthesis:

  • Reflux a mixture of 4-(naphthalen-1-yl)-4-oxobutanoic acid and hydrazine hydrate in a suitable solvent, such as ethanol, for several hours.[4]

  • Concentrate the reaction mixture and pour it into ice-cold water to precipitate the product.[4]

  • Collect the crude product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyridazinone derivative.[4]

Data Summary for Selected Derivatives

The following table presents data for a selection of synthesized derivatives of this compound.

Derivative TypeR-Group/ReactantYield (%)Melting Point (°C)
AmideNaphthalen-1-amine (from succinic anhydride)97-
EsterMethyl (Methanol)96-
Heterocycle6-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one (from Hydrazine)--
Amide4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline--

Biological Context and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial agents and as modulators of key signaling pathways.

Antimicrobial Activity

Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. The mechanism of action can vary but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Compound Naphthalene Derivative Disruption Membrane Disruption Compound->Disruption Inhibition Enzyme Inhibition Compound->Inhibition Membrane Bacterial Cell Membrane CellDeath Bacterial Cell Death Membrane->CellDeath Enzymes Essential Bacterial Enzymes Enzymes->CellDeath Disruption->Membrane Inhibition->Enzymes

Caption: General mechanism of antimicrobial action for naphthalene derivatives.

S1P1 Receptor Agonism

Certain derivatives of 4-oxo-4-arylbutanoic acids have been identified as potent and selective agonists of the Sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, making it an important target for autoimmune diseases.

Upon activation by an agonist, S1P1 couples primarily to the Gαi subunit, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades involving Rac, PI3K/Akt, and MAPK/ERK pathways. This signaling is critical for lymphocyte egress from lymph nodes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 4-Oxo-butyric Acid Derivative (Agonist) S1P1 S1P1 Receptor Agonist->S1P1 Binds G_protein Gαi/βγ S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Rac Rac G_protein->Rac MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Akt Akt PI3K->Akt CellularResponse Lymphocyte Egress Akt->CellularResponse Rac->CellularResponse MAPK_ERK->CellularResponse

Caption: S1P1 receptor signaling pathway activated by an agonist.

Experimental Workflow Visualization

The overall process from synthesis to characterization and biological evaluation is a systematic workflow crucial for drug discovery and development.

Synthesis Synthesis of Core & Derivatives Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization BioAssay Biological Assays (e.g., Antimicrobial, Receptor Binding) Characterization->BioAssay DataAnalysis Data Analysis & SAR Studies BioAssay->DataAnalysis

Caption: General experimental workflow for synthesis and evaluation.

References

Spectroscopic and Synthetic Profile of 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway for 4-Naphthalen-1-yl-4-oxo-butyric acid (CAS No: 4653-13-8), a molecule of interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its characterization. The guide presents detailed, albeit predicted, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, structured for clarity and comparative ease. Furthermore, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, alongside standardized methodologies for acquiring the spectroscopic data. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, adhering to stringent visualization standards for maximum clarity and utility.

Introduction

This compound is a keto-acid containing a naphthalene moiety. Its structural features, combining an aromatic system with a carboxylic acid and a ketone, make it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of this compound in research and development settings. This guide aims to provide such a detailed spectroscopic and synthetic profile.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 11.0Singlet (broad)1H-COOH
~8.6Doublet1HH-8'
~8.1Doublet1HH-2'
~7.9Doublet1HH-5'
~7.6 - 7.4Multiplet4HH-3', H-4', H-6', H-7'
~3.4Triplet2H-CO-CH₂-
~2.8Triplet2H-CH₂-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~200C=O (Ketone)
~178C=O (Carboxylic Acid)
~135C-4a'
~134C-8a'
~132C-1'
~130C-8'
~129C-4'
~128C-5'
~127C-7'
~126C-2'
~125C-6'
~124C-3'
~34-CO-CH₂-
~28-CH₂-COOH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid
3100 - 3000MediumC-H StretchAromatic
2980 - 2850MediumC-H StretchAliphatic
~1710StrongC=O StretchCarboxylic Acid
~1680StrongC=O StretchKetone
1600 - 1450Medium to WeakC=C StretchAromatic Ring
~1410MediumO-H BendCarboxylic Acid
~1280MediumC-O StretchCarboxylic Acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for this compound are presented below.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
228Moderate[M]⁺ (Molecular Ion)
183Moderate[M - COOH]⁺
155Strong[C₁₀H₇CO]⁺ (Naphthoyl cation)
127Strong[C₁₀H₇]⁺ (Naphthyl cation)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound by the acylation of naphthalene with succinic anhydride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add naphthalene (1.0 eq) and nitrobenzene.

  • Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (2.2 eq) in portions with vigorous stirring.

  • Dissolve succinic anhydride (1.1 eq) in nitrobenzene and add it dropwise to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60-70 °C for an additional 4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Perform steam distillation to remove the nitrobenzene solvent.

  • The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Spectroscopic Data Acquisition

3.2.1 NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling.

3.2.2 IR Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry

  • Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Acquisition: Inject the sample into the GC-MS system. The standard EI energy is 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Mandatory Visualizations

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent Naphthalene Naphthalene ReactionVessel Reaction Mixture (Friedel-Crafts Acylation) Naphthalene->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel AlCl3 Anhydrous AlCl₃ (Lewis Acid) AlCl3->ReactionVessel Catalyst Nitrobenzene Nitrobenzene (Solvent) Nitrobenzene->ReactionVessel Workup Work-up (Acidic Quenching, Steam Distillation) ReactionVessel->Workup 1. Cool 2. Pour onto ice/HCl Purification Purification (Recrystallization) Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed spectroscopic and synthetic profile of this compound. The tabulated NMR, IR, and MS data, while based on predictive analysis, offer a solid foundation for the characterization of this compound. The provided experimental protocols for its synthesis and spectroscopic analysis are intended to be a valuable resource for researchers in organic chemistry and drug development. The clear visualization of the synthetic workflow further enhances the utility of this guide.

Crystallography of 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystallographic study of 4-Naphthalen-1-yl-4-oxo-butyric acid (CAS No: 4653-13-8). While a definitive crystal structure is not publicly available at the time of this publication, this document outlines the necessary experimental protocols for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the structural characterization of this and similar compounds. The provided methodologies are based on established chemical principles and common practices in the field of crystallography.

Introduction

This compound is a naphthalene derivative with potential applications in organic synthesis and as a scaffold in medicinal chemistry. The determination of its single-crystal X-ray structure is a critical step in understanding its three-dimensional conformation, intermolecular interactions, and solid-state packing. This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities. This guide details a plausible synthetic route and provides generalized yet detailed protocols for obtaining single crystals and performing X-ray diffraction analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
CAS Number 4653-13-8
Appearance Solid
Melting Point 175 °C
Boiling Point 459.6 °C at 760 mmHg
Density 1.249 g/cm³
pKa (Predicted) 4.53 ± 0.17
XLogP3 2.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[1][2]

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (aq)

  • Sodium carbonate solution (aq)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add naphthalene (1.0 equivalent) and nitrobenzene.

  • Cool the mixture in an ice bath with stirring.

  • Carefully add anhydrous aluminum chloride (2.2 equivalents) in portions to the stirred mixture.

  • Dissolve succinic anhydride (1.1 equivalents) in nitrobenzene and add it dropwise to the reaction mixture via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and 5% aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, sodium carbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_synthesis Synthesis Workflow reactants Naphthalene + Succinic Anhydride reaction_setup Dissolve in Nitrobenzene Cool to 0°C reactants->reaction_setup catalyst Add AlCl₃ reaction_setup->catalyst reaction Stir at RT for 24h catalyst->reaction workup Quench with HCl/Ice Extract with DCM reaction->workup purification Wash, Dry, Concentrate workup->purification product Recrystallize to obtain This compound purification->product

Caption: Workflow for the synthesis of this compound.

Crystallization of this compound

Obtaining high-quality single crystals is paramount for X-ray diffraction studies. A general protocol for the crystallization of a small organic molecule is provided below. The choice of solvent is critical and may require screening.

Methods:

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment. Crystals should form over a period of days to weeks.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a volatile solvent (the "inner solution").

    • Place a small drop of this solution on a siliconized glass slide.

    • In a sealed chamber (e.g., a petri dish or a well of a crystallization plate), place a larger volume of a less volatile solvent in which the compound is less soluble (the "outer solution" or precipitant).

    • Invert the glass slide over the reservoir of the outer solution and seal the chamber.

    • The vapor of the more volatile solvent will slowly diffuse into the outer solution, increasing the concentration of the compound in the drop and inducing crystallization.

G cluster_crystallization Crystallization Workflow start Synthesized Compound dissolve Dissolve in a suitable solvent start->dissolve slow_evap Slow Evaporation Method dissolve->slow_evap vapor_diff Vapor Diffusion Method dissolve->vapor_diff crystals Single Crystals Formed slow_evap->crystals vapor_diff->crystals

Caption: General workflow for the crystallization of a small organic molecule.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Procedure:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and correctness. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Conclusion

This technical guide provides a foundational framework for the synthesis and crystallographic analysis of this compound. While a published crystal structure is currently unavailable, the detailed protocols herein offer a clear path for researchers to obtain this valuable structural information. The determination of the crystal structure will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate its potential applications in various fields of chemical and pharmaceutical research.

References

The Emerging Therapeutic Potential of 4-Naphthalen-1-yl-4-oxo-butyric Acid Derivatives in Anti-Infective Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – An in-depth analysis of emerging research has identified 4-Naphthalen-1-yl-4-oxo-butyric acid as a key structural component in the development of novel anti-infective agents. This technical guide provides a comprehensive overview of its potential therapeutic applications, focusing on the inhibition of the bacterial enzyme IspH, a critical component of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential for the survival of many pathogenic bacteria but is absent in humans, making it an attractive target for the development of new antibiotics.

Core Compound: this compound

This compound serves as a crucial precursor in the synthesis of potent inhibitors of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate reductase (IspH). While the compound itself has not been extensively characterized as a direct therapeutic agent, its naphthalene moiety is a key pharmacophore in the design of targeted inhibitors.

Therapeutic Target: IspH and the MEP Pathway

The primary therapeutic target identified for derivatives of this compound is the IspH enzyme. IspH is the terminal enzyme in the MEP pathway, which is responsible for the synthesis of the essential isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3][4] These molecules are vital for numerous cellular processes in bacteria, including cell wall biosynthesis, protein prenylation, and respiration.[5] The absence of the MEP pathway in humans presents a significant therapeutic window for selective antibacterial action.[3][4][6][7]

The inhibition of IspH disrupts the production of IPP and DMAPP, leading to bacterial cell death. This mechanism of action is particularly promising for combating multidrug-resistant bacterial strains.

Quantitative Data Summary

Research has focused on a prodrug strategy to deliver the active inhibitor into bacterial cells. This compound is a key component in the synthesis of the prodrug (6-(4-(Naphthalen-1-yl)-4-oxobutanoyloxy)hexyl)triphenylphosphonium bromide (C23.21-TPP) .[5] The triphenylphosphonium (TPP) cation facilitates penetration across bacterial membranes. Once inside the bacterium, the ester linkage is cleaved, releasing the active inhibitor.

The following table summarizes the minimum inhibitory concentration (MIC₉₀) values for the C23.21-TPP prodrug against various bacterial species.[5]

Bacterial SpeciesProdrugMIC₉₀ (µM)MIC₉₀ (µg/mL)
Vibrio choleraeC23.21-TPP168
Escherichia coliC23.21-TPP< 4-

Key Experimental Protocols

Synthesis of (6-(4-(Naphthalen-1-yl)-4-oxobutanoyloxy)hexyl)triphenylphosphonium bromide (C23.21-TPP)

This protocol outlines the synthesis of the C23.21-TPP prodrug from this compound.

Materials:

  • 4-Naphthalen-1-yl-4-oxobutanoic acid

  • (6-hydroxyhexyl)triphenylphosphonium bromide

  • N,N-dimethylpyridin-4-amine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of 4-(naphthalen-1-yl)-4-oxobutanoic acid (~0.3 g, 1.31 mmol), (6-hydroxyhexyl)triphenylphosphonium bromide (0.583 g, 1.31 mmol), and DMAP (0.176 g, 1.58 mmol) is prepared in anhydrous CH₂Cl₂ (15 mL) at 0 °C.[5]

  • DCC (0.271 g, 1.45 mmol) is added to the stirred solution under a nitrogen atmosphere.[5]

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, the reaction mixture is cooled to -10 °C, and the insoluble dicyclohexylurea byproduct is removed by filtration.[5]

  • The solid is washed with cold (-10 °C) CH₂Cl₂.[5]

  • The filtrate containing the product is collected and the solvent is removed under reduced pressure to yield the final product, C23.21-TPP.[5]

IspH Activity Assay

The activity of IspH and its inhibition is determined by monitoring the oxidation of a reducing agent.

Principle: The IspH-catalyzed conversion of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) to IPP and DMAPP is coupled to a reduction system.[1] In vitro, this can be achieved using chemically reduced methyl viologen (MV) with sodium dithionite.[1] The activity of IspH is measured by the proportional change in the UV absorbance of the oxidized MV at 398 nm.[5]

Procedure Outline:

  • Recombinant IspH protein is purified.[5]

  • The assay is performed under anaerobic conditions.

  • The reaction mixture contains the IspH enzyme, the substrate HMBPP, and the reducing system (e.g., DT-reduced MV).

  • The change in absorbance at 398 nm is monitored over time using a spectrophotometer to determine the rate of the reaction.

  • For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine its IC₅₀ value.

Visualizations

Signaling Pathway

MEP_Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP GAP Glyceraldehyde-3-P GAP->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MEcPP ME-cPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP + DMAPP IspH->IPP_DMAPP Inhibitor This compound derivative Inhibitor->IspH

Caption: The Methylerythritol Phosphate (MEP) Pathway and the inhibitory action of this compound derivatives on the IspH enzyme.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 This compound Mixing Mix reactants in anhydrous CH2Cl2 at 0°C Reactant1->Mixing Reactant2 (6-hydroxyhexyl)triphenyl- phosphonium bromide Reactant2->Mixing Reactant3 DMAP Reactant3->Mixing Reactant4 DCC Reactant4->Mixing Stirring Stir at room temperature for 16h Mixing->Stirring Cooling Cool to -10°C Stirring->Cooling Filtration Filter to remove byproduct Cooling->Filtration Product (6-(4-(Naphthalen-1-yl)-4-oxobutanoyloxy)hexyl)triphenyl- phosphonium bromide (C23.21-TPP) Filtration->Product

Caption: Workflow for the synthesis of the IspH inhibitor prodrug C23.21-TPP.

Conclusion and Future Directions

The use of this compound as a scaffold for the development of IspH inhibitors represents a promising strategy in the fight against bacterial infections, particularly those caused by multidrug-resistant pathogens. The dual-action approach of these prodrugs, which combines direct bacterial killing with the potential to stimulate an immune response, offers a significant advantage over traditional antibiotics.[6]

Future research should focus on a more detailed characterization of the structure-activity relationship of various derivatives to optimize their potency and pharmacokinetic properties. Furthermore, extensive preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of these novel anti-infective agents. The exploration of other potential therapeutic targets for compounds derived from this versatile chemical scaffold is also an area ripe for investigation.

References

Methodological & Application

Application Notes and Protocols for 4-Naphthalen-1-yl-4-oxo-butyric acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Naphthalen-1-yl-4-oxo-butyric acid is a small molecule containing a naphthalene moiety and a butyric acid chain with a ketone group. While this specific compound is not extensively characterized in publicly available literature for its biological activity, its structural motifs are present in molecules with known bioactivities. The naphthalene group is found in various compounds investigated for anticancer properties and as ligands for cellular receptors. The oxo-butyric acid chain can be a pharmacophore in its own right or a linker to other functional groups.

These application notes provide a starting point for investigating the potential biological effects of this compound in cell-based assays. The protocols and suggested assays are based on the activities of structurally related compounds and are intended for research and screening purposes. It is recommended to perform initial dose-response studies to determine the optimal concentration range for your specific cell line and assay.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4653-13-8[1][2][3][4]
Molecular Formula C₁₄H₁₂O₃[1][2][3][4][5]
Molecular Weight 228.24 g/mol [3][4][5]
IUPAC Name 4-(naphthalen-1-yl)-4-oxobutanoic acid[5]
Synonyms 4-(1-Naphthyl)-4-oxobutanoic acid, γ-Oxo-1-naphthalenebutanoic acid[5][6]

Potential Applications in Cell-Based Assays

Based on the activities of structurally analogous compounds, this compound could be investigated for its potential role in the following areas:

  • Anticancer Activity: The naphthalene core is a feature of some compounds with cytotoxic or anti-proliferative effects on cancer cells.

  • Modulation of Cell Signaling: Naphthalene derivatives have been shown to interact with various cellular signaling pathways.

  • Antimicrobial Activity: Some butyric acid derivatives have demonstrated antimicrobial properties.

The following sections provide detailed protocols for preliminary screening of this compound in relevant cell-based assays.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol describes a method to evaluate the potential cytotoxic effects of this compound on a mammalian cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 3.9
1075.3 ± 6.2
5048.9 ± 4.8
10022.1 ± 3.5

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of This compound treat_cells Treat cells with compound and vehicle control compound_prep->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol is designed to assess the effect of this compound on cell migration, a key process in cancer metastasis and tissue repair.

Materials:

  • This compound

  • Adherent cell line (e.g., MDA-MB-231, HT-29)

  • Complete cell culture medium

  • Serum-free medium

  • 24-well or 12-well cell culture plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate to create a confluent monolayer.

    • Incubate at 37°C in a humidified 5% CO₂ incubator until cells are 90-100% confluent.

  • Creating the Wound:

    • Gently scratch the monolayer in a straight line with a sterile 200 µL pipette tip.

    • Wash the wells twice with PBS to remove detached cells.

  • Compound Treatment:

    • Add serum-free medium containing different non-toxic concentrations of this compound (determined from the cytotoxicity assay) or a vehicle control.

    • Capture an initial image (t=0) of the scratch for each well.

  • Image Acquisition:

    • Incubate the plate at 37°C.

    • Capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).

Data Analysis:

Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure using the following formula:

% Wound Closure = [(Initial Wound Width - Wound Width at time t) / Initial Wound Width] x 100

Compare the rate of wound closure between treated and control cells.

Hypothetical Data Presentation:

Treatment% Wound Closure at 24h (Mean ± SD)
Vehicle Control95.2 ± 5.8
1 µM Compound88.7 ± 6.3
10 µM Compound55.4 ± 7.1
25 µM Compound23.9 ± 4.9

Experimental Workflow for Wound Healing Assay

G cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Data Analysis seed_cells Seed cells to create a confluent monolayer create_wound Create a scratch in the monolayer seed_cells->create_wound wash_cells Wash with PBS create_wound->wash_cells add_compound Add compound in serum-free medium wash_cells->add_compound capture_t0 Capture initial image (t=0) add_compound->capture_t0 incubate_and_image Incubate and capture images at time intervals capture_t0->incubate_and_image measure_width Measure wound width incubate_and_image->measure_width calculate_closure Calculate % wound closure measure_width->calculate_closure compare_rates Compare migration rates calculate_closure->compare_rates

Caption: Workflow for the wound healing (scratch) assay.

Potential Signaling Pathway Investigation

Structurally related naphthalene derivatives have been shown to modulate G-protein coupled receptor (GPCR) signaling. For instance, some act as agonists or antagonists of specific GPCRs. A hypothetical signaling pathway that could be investigated for modulation by this compound is presented below. This is a generic representation and the actual pathway may vary.

Hypothetical Signaling Pathway

G compound This compound receptor GPCR compound->receptor Binds to g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response (e.g., Proliferation, Migration) downstream_kinase->cellular_response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway for investigation.

To investigate the effect of this compound on such a pathway, a reporter gene assay could be employed. In this assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the signaling pathway of interest. An increase or decrease in reporter gene expression would indicate that the compound modulates the pathway.

Conclusion

The provided application notes and protocols offer a framework for the initial investigation of this compound in cell-based assays. Due to the limited specific data on this compound, the suggested applications are based on the activities of structurally related molecules. Researchers should perform careful dose-response studies and consider a broader range of assays to fully characterize the biological effects of this compound. The results from these initial screens will guide further, more specific mechanistic studies.

References

Application Notes and Protocols: 4-Naphthalen-1-yl-4-oxo-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Naphthalen-1-yl-4-oxo-butyric acid, also known as γ-oxo-1-naphthalenebutanoic acid, is a keto-acid derivative of naphthalene. Its structure, featuring a naphthalene moiety linked to a butyric acid chain with a ketone functional group, makes it a valuable intermediate in organic synthesis. This class of compounds, aryl-oxo-butyric acids, serves as a scaffold for the synthesis of various heterocyclic compounds and has been explored for potential therapeutic applications. The naphthalene group, a bicyclic aromatic system, is found in numerous biologically active molecules, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.

This document provides detailed experimental protocols for the synthesis of this compound and its subsequent reduction. It also explores its potential applications in drug development, drawing parallels with structurally related compounds that have shown promise in preclinical studies.

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number4653-13-8[1][2][3]
Molecular FormulaC₁₄H₁₂O₃[1][2]
Molecular Weight228.24 g/mol [1]
AppearanceSolid[1]
Melting Point127-128 °C[1]
Boiling Point459.6 °C at 760 mmHg[2]
Water SolubilityVery slightly soluble[1]
Spectral Data Summary
SpectroscopyData
¹H NMRSpectral data available in public databases such as PubChem.
¹³C NMRSpectral data available in public databases such as PubChem.
Mass SpectrometryExpected m/z for [M+H]⁺: 229.0808

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound by the acylation of naphthalene with succinic anhydride using aluminum chloride as a Lewis acid catalyst.[4][5]

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% (w/v) Sodium bicarbonate solution

  • Ether

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Steam distillation apparatus (optional, for nitrobenzene removal)

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add naphthalene and succinic anhydride.

  • Solvent Addition: Add nitrobenzene to the flask to dissolve the reactants.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride through the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C during the addition.

  • Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux for 3-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Solvent Removal: If nitrobenzene was used as a solvent, remove it by steam distillation.

  • Isolation of Crude Product: The solid product will precipitate out. Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water. To purify, dissolve the crude solid in a 5% sodium bicarbonate solution. Extract the aqueous solution with ether to remove any non-acidic impurities. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified product.

  • Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry in a desiccator over anhydrous sodium sulfate.

Protocol 2: Clemmensen Reduction of this compound

This protocol describes the reduction of the ketone group in this compound to a methylene group, yielding 4-(naphthalen-1-yl)butanoic acid.[6][7][8][9]

Materials:

  • This compound

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.

  • Reaction Setup: In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and this compound.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated HCl may be added during the reflux to maintain a strongly acidic environment.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic extracts and wash with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 4-(naphthalen-1-yl)butanoic acid. The product can be further purified by recrystallization or chromatography.

Mandatory Visualization

G Synthesis of this compound and its Reduction cluster_0 Protocol 1: Friedel-Crafts Acylation cluster_1 Protocol 2: Clemmensen Reduction Naphthalene Naphthalene Intermediate Acylium Ion Intermediate Naphthalene->Intermediate Electrophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->SuccinicAnhydride Product1 This compound Intermediate->Product1 Proton Loss Product1_ref This compound Product2 4-(Naphthalen-1-yl)butanoic acid Product1_ref->Product2 Reduction ZnHg_HCl Zn(Hg), conc. HCl ZnHg_HCl->Product1_ref

Caption: Synthetic pathway for this compound and its subsequent reduction.

Application Notes

This compound and its derivatives hold potential in several areas of drug discovery and development, primarily due to the presence of the naphthalene core.

Potential as Anticancer Agents

Naphthalene derivatives have been investigated for their anticancer activities.[10][11][12][13][14] The planar aromatic structure of naphthalene allows for intercalation with DNA, and various substituted naphthalenes have shown cytotoxic effects against different cancer cell lines. The butyric acid chain in the title compound also offers a point for further chemical modification to enhance biological activity and selectivity. For instance, it can be converted to amides or other derivatives to improve interactions with biological targets.[15]

Potential in Neurodegenerative Diseases

There is growing interest in the development of chemical chaperones for the treatment of neurodegenerative diseases associated with protein misfolding and endoplasmic reticulum (ER) stress.[16] 4-Phenylbutyric acid (4-PBA) is a known chemical chaperone. Given the structural similarity, naphthalene-containing butyric acid derivatives, such as 4-(naphthalen-1-yl)butanoic acid (the reduced form of the title compound), could be explored as potential mimics of 4-PBA with potentially improved efficacy or pharmacokinetic properties.

Precursor for Heterocyclic Synthesis

The bifunctional nature of this compound (containing both a ketone and a carboxylic acid) makes it a versatile starting material for the synthesis of various heterocyclic compounds.[17] These heterocyclic systems are often the core structures of many marketed drugs. For example, condensation of the keto-acid with hydrazines can lead to the formation of pyridazinone derivatives, which are known to possess a wide range of biological activities.

G Potential Applications in Drug Discovery cluster_applications Therapeutic Areas Compound This compound Anticancer Anticancer Agents Compound->Anticancer Structural Scaffold Neuroprotection Neuroprotective Agents (Chemical Chaperones) Compound->Neuroprotection via Reduction & Analogy to 4-PBA Heterocycles Bioactive Heterocycles Compound->Heterocycles Synthetic Precursor

Caption: Potential research applications for this compound.

References

Application Notes and Protocols for Naphthalene-Based Photoreactive Probes in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology. Chemical proteomics, utilizing bespoke chemical probes, offers a powerful methodology for elucidating these interactions within a native cellular context. The compound 4-Naphthalen-1-yl-4-oxo-butyric acid presents a foundational scaffold for the development of such probes. The naphthalene moiety can serve as a photo-activatable crosslinking group, which upon irradiation with UV light, forms a highly reactive species that covalently binds to interacting proteins in close proximity. The butyric acid chain provides a convenient handle for chemical modification, allowing for the incorporation of reporter tags for enrichment and identification.

This document provides detailed application notes and protocols for a hypothetical photoreactive chemical probe, "Naph-AB-probe" (Naphthalene-Azido-Biotin probe), derived from this compound. This probe is designed for photo-affinity labeling to identify and enrich cellular targets of compounds sharing the naphthalen-1-yl-4-oxo scaffold.

Naph-AB-probe: A Tool for Target Identification

The Naph-AB-probe is a trifunctional chemical probe designed for in-situ target identification. Its core components are:

  • Recognition Element: The this compound core, which mimics a class of small molecules and directs the probe to its protein targets.

  • Photoreactive Group: The naphthalene ring, which upon UV irradiation at a specific wavelength, initiates covalent crosslinking to the target protein.

  • Enrichment Handle: A biotin tag, introduced via a modified butyric acid side chain, allows for the selective enrichment of probe-protein conjugates using streptavidin affinity chromatography. An azide group is also included in the linker to enable "click chemistry" based approaches if desired.

The general workflow for using the Naph-AB-probe involves incubating the probe with live cells, irradiating with UV light to induce crosslinking, lysing the cells, enriching the biotin-tagged protein complexes, and finally identifying the proteins by mass spectrometry.

Visualizing the Naph-AB-probe and its Mechanism

Naph_AB_probe cluster_probe Naph-AB-probe Structure cluster_mechanism Mechanism of Action Probe This compound scaffold Linker Linker (with Azide) Probe->Linker Covalent Bond TargetProtein Target Protein Probe->TargetProtein UV UV Light (365 nm) Biotin Biotin Tag Linker->Biotin Covalent Bond CovalentBond Covalent Crosslink UV->CovalentBond Activation CovalentBond->Probe CovalentBond->TargetProtein

Caption: Structure of the hypothetical Naph-AB-probe and its photo-crosslinking mechanism.

Experimental Protocols

Protocol for In-Situ Photo-crosslinking and Target Enrichment

This protocol describes the application of Naph-AB-probe to cultured mammalian cells to identify its protein interaction partners.

Materials:

  • Naph-AB-probe (10 mM stock in DMSO)

  • Mammalian cells (e.g., HeLa, HEK293T)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., 0.1% SDS in PBS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Probe Incubation:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with Naph-AB-probe at a final concentration of 1-10 µM in serum-free medium for 1-4 hours. Include a vehicle control (DMSO) and a competition control (co-incubation with an excess of a non-tagged competitor molecule).

  • Photo-crosslinking:

    • Wash the cells twice with ice-cold PBS to remove the unbound probe.

    • Place the culture dish on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal distance and time should be empirically determined.

  • Cell Lysis:

    • After irradiation, wash the cells again with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate the streptavidin magnetic beads with lysis buffer.

    • Incubate the cell lysate (e.g., 1-5 mg of total protein) with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively:

      • Twice with lysis buffer.

      • Twice with wash buffer.

      • Twice with PBS.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins by incubating the beads with elution buffer at 95°C for 10 minutes.

    • Collect the supernatant containing the enriched proteins.

    • Proceed with in-solution or in-gel trypsin digestion for mass spectrometry analysis.

Protocol for On-Bead Trypsin Digestion

This is an alternative to elution for preparing samples for mass spectrometry, which can reduce background from non-specifically bound proteins.

Materials:

  • Beads with captured proteins from step 4 of the previous protocol.

  • Urea (8 M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in 8 M urea.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at room temperature.

    • Add IAA to a final concentration of 55 mM and incubate for 20 minutes in the dark.

  • Digestion:

    • Dilute the urea to less than 2 M with 100 mM Tris-HCl (pH 8.5).

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Centrifuge the beads and collect the supernatant containing the peptides.

    • Acidify the peptides with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

Data Presentation

The following table represents hypothetical quantitative data from a proteomics experiment using the Naph-AB-probe. Proteins are considered high-confidence targets if they show significant enrichment in the probe-treated sample compared to the controls.

Protein IDGene NameNaph-AB-probe (Fold Change)Naph-AB-probe + Competitor (Fold Change)DMSO Control (Fold Change)Description
P04637TP5315.21.81.1Cellular tumor antigen p53
P60709ACTB1.21.11.0Actin, cytoplasmic 1
Q09472HSP90AA18.92.11.3Heat shock protein HSP 90-alpha
P31946YWHAZ12.53.51.214-3-3 protein zeta/delta
P10636GNB11.51.31.1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1

Interpretation of Data:

  • TP53, HSP90AA1, and YWHAZ are identified as high-confidence targets due to their high fold-change with the Naph-AB-probe, which is significantly reduced in the presence of a competitor.

  • ACTB and GNB1 are likely non-specific binders or background proteins as they show minimal enrichment.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Experimental Workflow Diagram

Proteomics_Workflow A 1. Cell Treatment with Naph-AB-probe B 2. UV Crosslinking (365 nm) A->B C 3. Cell Lysis B->C D 4. Enrichment on Streptavidin Beads C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Target Identification F->G

Caption: A streamlined workflow for target identification using Naph-AB-probe.

Hypothetical Signaling Pathway

Let's assume the Naph-AB-probe was designed to investigate inhibitors of a kinase cascade. The proteomics data might reveal interactions with key proteins in a pathway like the MAPK/ERK pathway.

Signaling_Pathway cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Probe Naph-AB-probe (Identified Raf as target) Probe->Raf

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a Naph-AB-probe targeting Raf kinase.

4-Naphthalen-1-yl-4-oxo-butyric Acid: A Molecular Probe for Investigating Aldo-Keto Reductase Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Naphthalen-1-yl-4-oxo-butyric acid is a valuable molecular tool for researchers in cell biology, pharmacology, and drug discovery. Its primary application lies in its potential as an inhibitor of aldo-keto reductase (AKR) enzymes, particularly members of the AKR1C subfamily (AKR1C1, AKR1C2, and AKR1C3). These enzymes play crucial roles in the metabolism of steroid hormones and prostaglandins, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. By selectively inhibiting these enzymes, this compound can be utilized to elucidate the physiological and pathological functions of the AKR1C signaling pathways.

Physicochemical Properties

PropertyValue
IUPAC Name 4-(naphthalen-1-yl)-4-oxobutanoic acid
Synonyms 3-(1-Naphthoyl)propionic acid, γ-Oxo-1-naphthalenebutanoic acid
CAS Number 4653-13-8
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Solid
Melting Point 175 °C

Biological Activity and Applications

Applications as a Molecular Probe:

  • Elucidation of AKR1C Function: By inhibiting AKR1C enzymes, this compound can be used to study their role in cellular processes such as steroid hormone metabolism, prostaglandin synthesis, and xenobiotic detoxification.

  • Target Validation: In the context of drug discovery, it can serve as a tool to validate AKR1C enzymes as therapeutic targets for diseases like prostate cancer, breast cancer, and endometriosis.

  • Understanding Drug Resistance: Given the role of AKR1C enzymes in metabolizing chemotherapeutic drugs, this probe can be used to investigate mechanisms of drug resistance.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from naphthalene and succinic anhydride.

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalene (1 equivalent) in nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) portion-wise while stirring.

  • In a separate beaker, dissolve succinic anhydride (1.1 equivalents) in a minimal amount of nitrobenzene.

  • Transfer the succinic anhydride solution to a dropping funnel and add it dropwise to the naphthalene-AlCl₃ mixture over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and 5% HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it successively with water and sodium carbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

In Vitro Aldo-Keto Reductase (AKR) Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound against AKR1C enzymes.

Materials:

  • Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Substrate (e.g., S-tetralol for oxidation or a suitable ketone for reduction)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include a control well with DMSO only.

  • Add the recombinant AKR1C enzyme to each well to initiate the pre-incubation. Incubate for 5-10 minutes at the desired temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving AKR1C enzymes and a typical workflow for evaluating potential inhibitors.

AKR1C_Signaling_Pathway AKR1C Signaling in Steroid Metabolism cluster_progesterone Progesterone Metabolism cluster_androgen Androgen Metabolism cluster_prostaglandin Prostaglandin Metabolism Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 Reduction 20-alpha-hydroxyprogesterone 20-alpha-hydroxyprogesterone AKR1C1->20-alpha-hydroxyprogesterone Inactivation Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Reduction Testosterone Testosterone AKR1C3->Testosterone DHT 5-alpha-DHT AKR1C2 AKR1C2 DHT->AKR1C2 Reduction 3-alpha-androstanediol 3-alpha-androstanediol AKR1C2->3-alpha-androstanediol Inactivation PGD2 Prostaglandin D2 AKR1C3_PG AKR1C3 PGD2->AKR1C3_PG Reduction PGF2a Prostaglandin F2-alpha AKR1C3_PG->PGF2a Pro-proliferative Inhibitor 4-Naphthalen-1-yl- 4-oxo-butyric acid Inhibitor->AKR1C1 Inhibitor->AKR1C3 Inhibitor->AKR1C2 Inhibitor->AKR1C3_PG

Caption: Role of AKR1C enzymes in key metabolic pathways.

Experimental_Workflow Workflow for Evaluating AKR1C Inhibitors start Start synthesis Synthesis of This compound start->synthesis in_vitro In Vitro AKR1C Inhibition Assay synthesis->in_vitro ic50 Determine IC50 values for AKR1C1, AKR1C2, AKR1C3 in_vitro->ic50 cell_based Cell-Based Assays (e.g., steroid metabolism) ic50->cell_based mechanism Mechanism of Action Studies cell_based->mechanism end End mechanism->end

In Vivo Studies of 4-Naphthalen-1-yl-4-oxo-butyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific in vivo studies conducted on 4-Naphthalen-1-yl-4-oxo-butyric acid. The information available for this compound is currently limited to its synthesis and basic chemical properties, primarily from chemical supply companies. There is no publicly accessible data regarding its pharmacokinetics, pharmacodynamics, efficacy, or toxicity in animal models.

Therefore, it is not possible to provide detailed Application Notes or specific experimental protocols based on existing research for this particular compound. The creation of such documents requires a foundation of peer-reviewed in vivo data, which is not available at this time.

For researchers interested in initiating in vivo studies of this compound, the following sections provide a generalized framework and hypothetical protocols that are typically employed in the preclinical evaluation of a novel chemical entity.

Hypothetical Framework for In Vivo Evaluation

Should a researcher wish to investigate the in vivo properties of this compound, a standard preclinical evaluation would typically involve the following stages. Each stage would require specific protocol development and ethical approval from an Institutional Animal Care and Use Committee (IACUC).

Preliminary Acute Toxicity and Dose-Range Finding

The initial step is to determine the safety profile and a suitable dose range for subsequent efficacy studies.

Objective: To identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Typical Protocol:

  • Animal Model: Male and female mice (e.g., C57BL/6 strain), 8-10 weeks old.

  • Grouping: Animals are divided into several groups (n=3-5 per group), including a vehicle control group.

  • Administration: The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Doses are escalated in successive groups.

  • Parameters Monitored:

    • Mortality and morbidity (observed for up to 14 days).

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Body weight changes.

    • At the end of the study, gross necropsy is performed to observe any organ abnormalities.

Pharmacokinetic (PK) Analysis

This stage characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Objective: To determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Typical Protocol:

  • Animal Model: Rats (e.g., Sprague-Dawley strain) are often used due to their larger size, which facilitates serial blood sampling.

  • Administration: A single dose is administered intravenously (IV) to determine elimination kinetics and orally (PO) to assess oral bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

ParameterRoute of AdministrationValue (Example)Units
CmaxOral (PO)1500ng/mL
TmaxOral (PO)1.5h
AUC (0-t)Oral (PO)8500h*ng/mL
Half-life (t½)Intravenous (IV)4.2h
Bioavailability-65%
Note: This table is purely illustrative and does not represent actual data.
Pharmacodynamic (PD) and Efficacy Studies

Based on the compound's hypothesized mechanism of action, appropriate in vivo models of disease are used to evaluate its therapeutic potential.

Objective: To determine if the compound elicits the desired biological effect and demonstrates efficacy in a relevant disease model.

Example Protocol (Anti-inflammatory Model):

  • Model: Lipopolysaccharide (LPS)-induced inflammation in mice.

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (Dose 1)

    • Group 4: LPS + this compound (Dose 2)

    • Group 5: LPS + Positive Control (e.g., Dexamethasone)

  • Procedure: Animals are pre-treated with the compound or vehicle, followed by an LPS challenge.

  • Endpoints:

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum via ELISA.

    • Histopathological analysis of target organs (e.g., lung, liver).

Visualizing Experimental Logic

The logical flow of a preclinical in vivo evaluation can be visualized to guide the research process.

G A Compound Synthesis & Characterization B Acute Toxicity & Dose-Range Finding A->B C Pharmacokinetic (PK) Studies (ADME Profiling) B->C D Pharmacodynamic (PD) & Efficacy Model Studies B->D C->D E Data Analysis & Go/No-Go Decision D->E

Caption: Generalized workflow for in vivo preclinical evaluation.

Signaling Pathway Hypothesis

Without experimental data, any signaling pathway diagram would be speculative. However, based on the structures of related compounds, one might hypothesize an interaction with pathways involved in inflammation or cellular metabolism. For instance, if the compound were hypothesized to have anti-inflammatory effects, one could visualize its potential intervention point in a pathway like NF-κB signaling.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Compound 4-Naphthalen-1-yl- 4-oxo-butyric acid Compound->IKK Hypothesized Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Disclaimer: The protocols, data, and diagrams presented above are generalized examples and not based on actual experimental results for this compound. They are intended to serve as a guide for researchers on how such studies might be designed. Any in vivo research must be preceded by thorough literature review, in vitro characterization, and be conducted under strict ethical guidelines.

Application Notes and Protocols for 4-Naphthalen-1-yl-4-oxo-butyric acid in Kynurenine 3-Monooxygenase (KMO) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Naphthalen-1-yl-4-oxo-butyric acid is a small molecule belonging to the structural class of 4-aryl-4-oxobutanoic acids. This class of compounds has been identified as potent inhibitors of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[2][3] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative disorders such as Huntington's and Alzheimer's disease, as it can reduce the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[2][4][5] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against human KMO.

Chemical and Physical Properties

PropertyValueReference
Synonyms 4-(1-Naphthyl)-4-oxobutanoic acid, γ-Oxo-1-naphthalenebutanoic acid[2]
Molecular Formula C₁₄H₁₂O₃[2]
Molecular Weight 228.24 g/mol [2]
CAS Number 4653-13-8[2]
Appearance Solid[6]
Melting Point 175°C[7]

Biological Context: The Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan metabolism in humans. Dysregulation of this pathway is implicated in various neurological disorders. KMO is a key enzyme at a branch point of this pathway. By inhibiting KMO, the metabolic flux is shifted away from the production of the neurotoxin quinolinic acid and towards the synthesis of the neuroprotective kynurenic acid.

Kynurenine_Pathway Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid L_Kynurenine->Kynurenic_Acid KAT Three_Hydroxykynurenine Three_Hydroxykynurenine L_Kynurenine->Three_Hydroxykynurenine KMO Neuroprotection Neuroprotection Kynurenic_Acid->Neuroprotection Quinolinic_Acid Quinolinic_Acid Three_Hydroxykynurenine->Quinolinic_Acid Kynureninase Neurotoxicity Neurotoxicity Quinolinic_Acid->Neurotoxicity KMO KMO KAT KAT Inhibitor This compound Inhibitor->KMO

Figure 1: Simplified Kynurenine Pathway and the site of action for this compound.

Quantitative Data for Structurally Related KMO Inhibitors

While specific IC₅₀ data for this compound is not yet publicly available, the following table summarizes the inhibitory potency of structurally similar 4-phenyl-4-oxobutanoic acid derivatives and other known KMO inhibitors. This data can be used as a reference for comparison.

CompoundTargetIC₅₀ (nM)Reference
UPF 648 Kynurenine 3-monooxygenase20[6][7][8]
Ro-61-8048 Kynurenine 3-monooxygenase37[9][10]
m-Nitrobenzoylalanine (m-NBA) Kynurenine 3-monooxygenase900[1]
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid Kynurenine 3-hydroxylaseNot specified[11]
2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid Kynurenine 3-hydroxylaseNot specified[11]

Experimental Protocols

The following protocols describe methods to determine the inhibitory activity of this compound against KMO.

Protocol 1: In Vitro KMO Inhibition Assay (UV Absorbance-Based)

This protocol is adapted from commercially available KMO inhibitor screening kits and is based on measuring the consumption of the cofactor NADPH at 340 nm.[4][12][13]

Materials:

  • Recombinant Human KMO (His-FLAG Tag)[12]

  • 3X KMO Assay Buffer

  • 1X KMO Assay Buffer (diluted from 3X)

  • L-Kynurenine (L-Kyn) stock solution (20 mM)[12]

  • NADPH stock solution (10 mM)[12]

  • This compound (test inhibitor)

  • UPF 648 (positive control inhibitor)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Workflow:

KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction Initiation & Measurement cluster_analysis Data Analysis Dilute_Buffer Dilute 3X KMO Buffer to 1X Dilute_Enzyme Dilute KMO Enzyme in 1X Buffer Dilute_Buffer->Dilute_Enzyme Add_Enzyme Add Diluted KMO Enzyme to Wells Dilute_Enzyme->Add_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor Dilutions to Wells Prepare_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Incubate_1 Incubate at Room Temperature Add_Inhibitor->Incubate_1 Add_Substrate Add Substrate Mixture to Wells Incubate_1->Add_Substrate Prepare_Substrate Prepare Substrate Mixture (L-Kyn + NADPH) Prepare_Substrate->Add_Substrate Read_Absorbance Read Absorbance at 340 nm (Kinetic Mode) Add_Substrate->Read_Absorbance Calculate_Rate Calculate Reaction Rates Read_Absorbance->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: Workflow for the in vitro KMO inhibition assay.

Procedure:

  • Reagent Preparation:

    • Dilute the 3X KMO assay buffer to 1X with sterile water.

    • Thaw the KMO enzyme on ice. Dilute the enzyme to a final concentration of 20 µg/ml in 1X KMO Assay Buffer. Keep on ice.[12]

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in 1X KMO Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare a serial dilution of the positive control inhibitor (UPF 648).

  • Assay Protocol:

    • Add 50 µl of the diluted KMO enzyme solution to each well of a 96-well plate.

    • Add 5 µl of the inhibitor dilutions ("Test Inhibitor") or positive control dilutions to the respective wells.

    • For "Positive Control" (no inhibition) and "Blank" wells, add 5 µl of the diluent solution (1X KMO Assay Buffer with the same DMSO concentration as the inhibitor wells).

    • Incubate the plate at room temperature for 15 minutes with gentle shaking.

    • Prepare the Substrate Mixture by adding 400 µl of NADPH (10 mM) and 400 µl of L-Kynurenine (20 mM) to 8.2 ml of 1X KMO Assay Buffer.[13]

    • Initiate the reaction by adding 20 µl of the Substrate Mixture to all wells.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.

    • The "Blank" well (no enzyme) should show no significant change in absorbance.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: LC-MS/MS-Based Assay for 3-Hydroxykynurenine (3-HK) Detection

This protocol offers a direct measurement of the product of the KMO reaction, 3-hydroxykynurenine, and is suitable for cell-based assays or when a more sensitive detection method is required.

Materials:

  • Cell line expressing KMO (e.g., PMA-stimulated human PBMCs) or recombinant KMO

  • L-Kynurenine

  • This compound

  • Internal standard (e.g., deuterated 3-HK)

  • Acetonitrile with 0.1% formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Perform the enzymatic reaction as described in Protocol 1, but without NADPH in the detection step.

    • Stop the reaction at a specific time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to pellet precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • Separate the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Detect 3-hydroxykynurenine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Quantify the amount of 3-hydroxykynurenine produced in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value as described in Protocol 1.

Logical Relationship for IC₅₀ Determination

IC50_Determination cluster_data Experimental Data cluster_calculation Calculation cluster_analysis Analysis Inhibitor_Concentration [Inhibitor] Percent_Inhibition % Inhibition Inhibitor_Concentration->Percent_Inhibition Enzyme_Activity Enzyme Activity (Reaction Rate) Enzyme_Activity->Percent_Inhibition Dose_Response_Curve Dose-Response Curve Percent_Inhibition->Dose_Response_Curve IC50_Value IC50_Value Dose_Response_Curve->IC50_Value Non-linear Regression

Figure 3: Logical flow for the determination of the IC₅₀ value.

Disclaimer

These application notes and protocols are intended for research use only by qualified professionals. The experimental conditions may require optimization for specific laboratory settings. While this compound is structurally related to known KMO inhibitors, its specific activity and IC₅₀ value must be determined experimentally. The provided data for related compounds should be used for comparative purposes only. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for 4-Naphthalen-1-yl-4-oxo-butyric acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document aims to provide comprehensive application notes and protocols for the use of 4-Naphthalen-1-yl-4-oxo-butyric acid in a research setting. However, a thorough review of publicly available scientific literature and databases reveals a significant gap in knowledge regarding the biological activity, dosage, and administration of this compound. This document summarizes the available chemical information and highlights the absence of experimental data required for creating detailed protocols for researchers, scientists, and drug development professionals.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 4653-13-8, is a chemical compound with the molecular formula C₁₄H₁₂O₃[1][2][3][4][5]. While its chemical structure and basic physical properties are known, its biological function, mechanism of action, and potential therapeutic applications remain uncharacterized in the public domain. This document serves to inform the scientific community about the current state of knowledge and the limitations in providing detailed experimental guidance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is compiled from various chemical supplier databases and public chemical information resources.

PropertyValueReference
CAS Number 4653-13-8[1][2][3][4][6]
Molecular Formula C₁₄H₁₂O₃[1][2][3][4][5]
Molecular Weight 228.24 g/mol [1][2][5]
IUPAC Name 4-(naphthalen-1-yl)-4-oxobutanoic acid[2]
Synonyms γ-Oxo-1-naphthalenebutanoic acid, 3-(1-Naphthoyl)propionic acid[2][6]
Melting Point 127-128 °C[4]

Dosage and Administration

Extensive searches of scientific literature databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the dosage and administration of this compound in either in vitro or in vivo models. The lack of published research means that there are no established effective concentrations (e.g., EC₅₀, IC₅₀) for cell-based assays or recommended dosing regimens for animal studies.

Mechanism of Action and Signaling Pathways

There is currently no information available regarding the mechanism of action of this compound. The molecular targets and the signaling pathways that may be modulated by this compound have not been elucidated.

Experimental Protocols

Due to the absence of published experimental work, it is not possible to provide detailed, validated protocols for the use of this compound. The development of any experimental protocol would require initial exploratory studies to determine fundamental parameters such as solubility in various biological buffers, cytotoxicity, and effective concentration ranges.

Logical Workflow for Future Research

For researchers interested in investigating the biological properties of this compound, a logical experimental workflow is proposed. This workflow outlines the necessary steps to characterize the compound's activity and establish foundational data for future studies.

Figure 1. A proposed experimental workflow for the initial biological characterization of this compound.

Conclusion

While this compound is a commercially available chemical compound, there is a notable absence of scientific research into its biological effects. Consequently, crucial information regarding its dosage, administration, and mechanism of action is not available. The scientific community is encouraged to undertake foundational research to explore the potential of this compound. The workflow presented in this document provides a roadmap for such an investigation. As new data becomes available, these application notes and protocols will be updated accordingly.

References

Application Notes and Protocols for 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and potential application of 4-Naphthalen-1-yl-4-oxo-butyric acid. The information is compiled to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a compound useful in organic synthesis.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1][2][3]
Molecular Weight 228.24 g/mol [2]
Appearance Solid[4]
Melting Point 175°C[1]
Boiling Point 459.6°C at 760 mmHg[1][3]
Density 1.249 g/cm³[1][3]
Flash Point 245.9°C[1][3]
Water Solubility Very slightly soluble (0.1 g/L at 25°C)[4]
pKa 4.53 ± 0.17 (Predicted)[1]
CAS Number 4653-13-8[1][3][5][6]

Hazard Identification and Safety Precautions

This compound is classified with several health hazards. Adherence to safety protocols is crucial.

GHS Hazard Classification: [2][7]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][7]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][7]

Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: A logical workflow for handling and responding to exposure to this compound is outlined below.

G cluster_prep Preparation & Handling cluster_exposure Accidental Exposure Response cluster_storage Storage & Disposal P1 Work in a well-ventilated area or fume hood P2 Wear PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat P1->P2 S1 Store in a well-ventilated place P3 Avoid breathing dust/fumes P2->P3 P4 Do not eat, drink, or smoke P3->P4 E1 Skin Contact: Wash with plenty of water. Get medical advice if irritation persists. E2 Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Get medical advice if irritation persists. E3 Inhalation: Move person to fresh air. Call a POISON CENTER or doctor if unwell. E4 Ingestion: Call a POISON CENTER or doctor if unwell. Rinse mouth. S2 Keep container tightly closed and sealed in dry conditions S1->S2 S3 Store locked up at room temperature S2->S3 S4 Dispose of contents/container according to local/regional/national regulations S3->S4 G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Add acid (1 eq) and methanol (excess) to a round-bottom flask. B 2. Cool flask in an ice bath. A->B C 3. Slowly add catalytic H₂SO₄ (0.1 eq). B->C D 4. Reflux the mixture with stirring (e.g., 4-6 hours). C->D E 5. Cool reaction to room temperature. Remove excess methanol via rotary evaporator. D->E F 6. Dissolve residue in ethyl acetate. E->F G 7. Wash with sat. NaHCO₃ solution. F->G H 8. Wash with brine. G->H I 9. Dry organic layer over Na₂SO₄. H->I J 10. Filter and concentrate in vacuo. I->J K 11. Purify crude product via column chromatography or recrystallization. J->K L 12. Characterize the final product (NMR, IR, MS). K->L

References

Application Notes and Protocols for Protein Labeling using Carboxylic Acid-Containing Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The primary strategy for labeling proteins with a carboxylic acid-containing probe involves the activation of the carboxyl group to make it reactive towards nucleophilic residues on the protein surface, most commonly the primary amines of lysine residues and the N-terminus. A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form a stable amide bond.

Chemical Principle of Labeling

The most common and effective method for labeling proteins with a carboxylic acid-containing probe is through the use of its N-hydroxysuccinimide (NHS) ester derivative. This process involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of the probe is first reacted with N-hydroxysuccinimide in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a semi-stable NHS ester. Many commercial probes are available in this pre-activated form.

  • Reaction with Protein Amines: The NHS ester of the probe readily reacts with primary amino groups on the protein, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus. This reaction occurs under mild conditions, typically at a slightly alkaline pH (7.5-8.5), and results in the formation of a stable amide bond, covalently attaching the probe to the protein.

G Chemical Principle of Labeling cluster_activation Activation Step cluster_labeling Labeling Step Probe_COOH Probe with Carboxylic Acid (e.g., 4-Naphthalen-1-yl-4-oxo-butyric acid) NHS_EDC NHS / EDC Probe_COOH->NHS_EDC Probe_NHS Activated Probe-NHS Ester NHS_EDC->Probe_NHS Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) Probe_NHS->Labeled_Protein pH 7.5-8.5 Protein_NH2 Protein with Primary Amine (e.g., Lysine residue) Protein_NH2->Labeled_Protein G Experimental Workflow Start Start Protein_Prep 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Start->Protein_Prep Probe_Prep 2. Prepare Probe-NHS Ester Stock (10 mg/mL in DMF/DMSO) Protein_Prep->Probe_Prep Labeling 3. Labeling Reaction (1-2 hours at RT, protected from light) Probe_Prep->Labeling Quench 4. Quench Reaction (50-100 mM Tris, 30 min) Labeling->Quench Purify 5. Purify Labeled Protein (Size-Exclusion Chromatography/Dialysis) Quench->Purify Characterize 6. Characterize Labeled Protein (DOL, Functional Assay) Purify->Characterize End End Characterize->End

Application Notes and Protocols for the Analytical Detection of 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Naphthalen-1-yl-4-oxo-butyric acid is a chemical compound that may be of interest in various research and development settings.[1][2] Accurate and reliable analytical methods are crucial for its quantification in different matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The provided protocols are based on established methods for similar analytes and may require further optimization for specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number4653-13-8[3][4]
Molecular FormulaC₁₄H₁₂O₃[2][3]
Molecular Weight228.247 g/mol [3]
Melting Point175°C[2]
Boiling Point459.6°C at 760 mmHg[2][4]
Water SolubilityVery slightly soluble (0.1 g/L at 25°C)[3]
pKa4.53 ± 0.17 (Predicted)[3]

Analytical Methods

A variety of analytical techniques can be employed for the analysis of organic acids. While gas chromatography (GC) is a predominant technique for fatty acid analysis, high-performance liquid chromatography (HPLC) is also highly valuable.[5] For enhanced sensitivity and selectivity, especially in complex biological matrices, hyphenated techniques such as LC-MS/MS are often the methods of choice.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust technique for the separation and quantification of organic compounds. For carboxylic acids like this compound, reversed-phase chromatography is a common approach.

Experimental Protocol: HPLC-UV

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (General):

    • For simple matrices, dissolve the sample in the mobile phase or a compatible solvent.

    • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences. A C18 cartridge can be effective for this purpose.[7]

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to ensure the analyte is in its protonated form.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor the absorbance at a wavelength determined by a UV scan of the analyte (a wavelength around 254 nm is a common starting point for aromatic compounds).

Data Presentation: HPLC-UV Performance (Template)

ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)Report in µg/mL
Limit of Quantification (LOQ)Report in µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Calibration Standards HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution SPE Solid-Phase Extraction (if needed) Sample->SPE Sample->HPLC SPE->HPLC UV UV Detection HPLC->UV Integration Peak Integration UV->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing low concentrations of analytes in complex matrices such as biological fluids.[6] For carboxylic acids, derivatization can improve chromatographic retention and ionization efficiency.[8][9]

Experimental Protocol: LC-MS/MS

  • Standard and Sample Preparation:

    • Prepare calibration standards as described for the HPLC method.

    • For biological samples (e.g., plasma, urine), perform protein precipitation by adding a cold organic solvent like acetonitrile (e.g., 3 volumes of solvent to 1 volume of sample).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Derivatization (Optional but Recommended):

    • To enhance sensitivity and chromatographic performance, derivatization of the carboxylic acid group can be performed. 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent for short-chain fatty acids.[9][10]

    • Evaporate the sample supernatant to dryness under a stream of nitrogen.

    • Reconstitute in a solution containing 3-NPH and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Incubate to allow the reaction to complete.

  • LC-MS/MS Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in negative ion mode for the underivatized acid or positive ion mode for certain derivatives.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: The precursor ion (the [M-H]⁻ ion for the underivatized acid) and a suitable product ion need to be determined by direct infusion of a standard solution.

Data Presentation: LC-MS/MS Performance (Template)

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)Report in ng/mL or µM
Limit of Quantification (LOQ)Report in ng/mL or µM
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Matrix Effect (%)Report Range
Recovery (%)Report Range

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Derivatization Derivatization (Optional) Protein_Precipitation->Derivatization LC UPLC Separation Derivatization->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.[11]

Experimental Protocol: GC-MS

  • Standard and Sample Preparation:

    • Prepare calibration standards as previously described.

    • Perform an appropriate extraction from the sample matrix (e.g., liquid-liquid extraction).

  • Derivatization:

    • The carboxylic acid group must be derivatized to make the analyte volatile. A common method is esterification to form, for example, a methyl ester. This can be achieved using reagents like diazomethane (use with extreme caution) or by heating with methanol and an acid catalyst.

    • Alternatively, silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to create a trimethylsilyl ester.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[12]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: Splitless injection is often preferred for trace analysis.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 280°C) to ensure elution of the derivatized analyte.[12]

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Mode: Full scan to identify the analyte based on its mass spectrum and retention time, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. The mass spectrum can be compared with libraries like the NIST library for identification.

Data Presentation: GC-MS Performance (Template)

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)Report in ng/mL
Limit of Quantification (LOQ)Report in ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Workflow for GC-MS Analysis

GCMS_Workflow Start Sample/Standard Extraction Liquid-Liquid Extraction Start->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Data_Analysis Data Analysis (Library Search, Quantification) Detection->Data_Analysis Result Result Data_Analysis->Result

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is important to note that the provided protocols are templates and may require optimization for specific applications. Proper method validation should always be performed to ensure the accuracy and reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride.[1][2][3] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: What are the main reactants and catalyst for this synthesis?

The key reactants are naphthalene and succinic anhydride. Anhydrous aluminum chloride (AlCl₃) is the most frequently used Lewis acid catalyst for this reaction.[1]

Q3: What is the role of the Lewis acid catalyst in this reaction?

The Lewis acid catalyst, such as AlCl₃, is crucial for activating the succinic anhydride. It coordinates with the anhydride to form a highly electrophilic acylium ion intermediate, which then attacks the electron-rich naphthalene ring to initiate the acylation process.[1][2]

Q4: What are the expected isomers in the Friedel-Crafts acylation of naphthalene?

The acylation of naphthalene can result in the formation of two primary positional isomers: the α-substituted product (1-acylnaphthalene) and the β-substituted product (2-acylnaphthalene). The choice of solvent can significantly influence the regioselectivity of the reaction.[4] For the synthesis of this compound, the desired product is the α-isomer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Catalyst: Aluminum chloride is highly hygroscopic and will lose its activity upon exposure to moisture.Ensure that anhydrous aluminum chloride is used and handled under strictly anhydrous conditions (e.g., using a glove box or a dry reaction setup with a drying tube).
Poor Reagent Quality: Impurities in naphthalene or succinic anhydride can interfere with the reaction.Use high-purity reagents. Consider recrystallizing or sublimating the starting materials if their purity is questionable.
Inadequate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures.[4]Optimize the reaction temperature. A typical approach is to add the aluminum chloride at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating.[5]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.
Incorrect Stoichiometry: An improper molar ratio of reactants and catalyst can lead to low yields.A common stoichiometry for Friedel-Crafts acylation is a slight excess of the aromatic substrate, with the acylating agent as the limiting reagent and a molar excess of the Lewis acid catalyst.
Problem 2: Formation of Multiple Products (Isomers)

Possible Causes & Solutions

Possible CauseRecommended Solution
Lack of Regiocontrol: The Friedel-Crafts acylation of naphthalene can yield both α and β isomers.The choice of solvent plays a critical role in directing the substitution. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are known to favor α-substitution.[4] Experiment with different solvents to optimize for the desired 1-substituted product.
Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable β-isomer.Maintain a controlled and moderate reaction temperature to favor the kinetically controlled α-product.
Problem 3: Product is Impure or Difficult to Purify

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrolysis of Succinic Anhydride: The presence of water can hydrolyze succinic anhydride to succinic acid, which can complicate purification.[4]Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Byproducts: Side reactions such as di-acylation or polymerization can occur, especially at higher temperatures.[4]Optimize the reaction temperature and time to minimize the formation of byproducts.[4] A well-controlled addition of reagents can also help.
Incomplete Work-up: Residual aluminum salts or unreacted starting materials can co-precipitate with the product.The work-up procedure is critical. Pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid helps to decompose the aluminum chloride complex and precipitate the product.[5] The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by dissolving it in a sodium bicarbonate solution, washing with an organic solvent like ether to remove non-acidic impurities, and then re-precipitating the product by acidification.[5]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates the general experimental workflow for the synthesis of this compound and the logical steps for troubleshooting common issues.

Synthesis_Troubleshooting start Start: Synthesis of this compound reactants 1. Prepare Reactants: - Naphthalene - Succinic Anhydride - Anhydrous AlCl3 - Anhydrous Solvent (e.g., CS2, Nitrobenzene) start->reactants reaction_setup 2. Set up Anhydrous Reaction (Inert Atmosphere) reactants->reaction_setup addition 3. Controlled Addition of AlCl3 at Low Temperature reaction_setup->addition reaction 4. Reaction Progression (Stir at RT or with gentle heating) addition->reaction workup 5. Aqueous Work-up (Ice/HCl) reaction->workup low_yield Issue: Low/No Yield reaction->low_yield Check Reaction Conditions isolation 6. Isolate Crude Product (Filtration) workup->isolation purification 7. Purify Product (Recrystallization or Acid-Base Extraction) isolation->purification isomers Issue: Isomer Formation isolation->isomers Analyze Crude Product analysis 8. Characterize Product (NMR, IR, MP) purification->analysis impure_product Issue: Impure Product purification->impure_product Analyze Purified Product end End: Pure Product analysis->end low_yield->reactants Check Reagent/Catalyst Quality & Stoichiometry low_yield->reaction Optimize Temp/Time isomers->reactants Change Solvent isomers->reaction Control Temperature impure_product->reaction_setup Ensure Anhydrous Conditions impure_product->workup Improve Work-up Procedure impure_product->purification Optimize Purification Method

Caption: Workflow for synthesis and troubleshooting of this compound.

Key Experimental Protocol: Friedel-Crafts Acylation of Naphthalene

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, place naphthalene and the chosen anhydrous solvent.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Catalyst Addition: To a separate flask, add succinic anhydride and the anhydrous solvent. With vigorous stirring, slowly and portion-wise add anhydrous aluminum chloride. An exothermic reaction may occur.

  • Addition of Acylating Agent: Slowly add the mixture of succinic anhydride and aluminum chloride to the cooled naphthalene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux for a few hours to ensure completion.[5] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture back to room temperature and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5] This will decompose the aluminum chloride complex.

  • Isolation of Crude Product: The crude product will precipitate out of the acidic aqueous solution. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification:

    • Acid-Base Extraction: Dissolve the crude product in a 5% sodium bicarbonate solution.[5] Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.[5] Acidify the aqueous layer with dilute hydrochloric acid to re-precipitate the purified product.[5] Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallization: Alternatively, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and recording its NMR and IR spectra to confirm its identity and purity.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of naphthalene with succinic anhydride.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the catalyst or one that has been properly stored in a desiccator. The catalyst should be a fine, free-flowing powder; clumps may indicate deactivation due to moisture.[1][2][3]
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, consuming it. Therefore, a stoichiometric amount of the catalyst is required.[1][2] Ensure at least one equivalent of the catalyst is used for each equivalent of succinic anhydride.
Poor Quality Reagents Impurities in naphthalene or succinic anhydride can interfere with the reaction. Use reagents of high purity.
Suboptimal Temperature The reaction may require specific temperature control. While some reactions proceed at room temperature, this specific acylation often benefits from initial cooling to control the exothermic reaction, followed by a period at a controlled temperature to drive it to completion.[4]

Issue 2: Formation of the Undesired Isomer (4-Naphthalen-2-yl-4-oxo-butyric acid)

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice The solvent has a significant impact on the regioselectivity of the reaction. To favor the formation of the desired 1-isomer (kinetic product), use non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1][5] Polar solvents like nitrobenzene tend to favor the formation of the 2-isomer (thermodynamic product).[1][5]
High Reaction Temperature Higher temperatures can promote the rearrangement of the initially formed 1-isomer to the more thermodynamically stable 2-isomer.[1][6] Running the reaction at lower temperatures will favor the kinetic 1-substituted product.
Prolonged Reaction Time Extended reaction times can allow for the equilibrium to shift towards the thermodynamic product.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction and isolate the kinetic product.

Issue 3: Tar Formation in the Reaction Mixture

Potential Cause Troubleshooting Steps
Excessive Heat High reaction temperatures can lead to the decomposition of starting materials and products, resulting in the formation of tar.[1][6] Maintain careful temperature control throughout the reaction.
Prolonged Reaction Time Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.[1]
Reactive Solvents Certain solvents can participate in side reactions under harsh conditions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid catalyst necessary for this reaction?

A1: The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of product formed. Therefore, at least a stoichiometric amount of the catalyst is required for the reaction to proceed to completion.[1]

Q2: How does the choice of solvent influence the formation of the 1- and 2-isomers?

A2: The solvent plays a crucial role in determining the regioselectivity of the acylation of naphthalene.[1][3]

  • Non-polar solvents (e.g., carbon disulfide, dichloromethane) favor the formation of the kinetically preferred 1-acylnaphthalene. In these solvents, the complex of the 1-isomer with the Lewis acid tends to precipitate, preventing it from rearranging to the more stable 2-isomer.[1][5]

  • Polar solvents (e.g., nitrobenzene) can dissolve the reaction intermediates, allowing for an equilibrium to be established. This favors the formation of the more thermodynamically stable 2-acylnaphthalene.[1][5]

Q3: What are common side reactions to be aware of?

A3: Besides tar formation, potential side reactions include diacylation and deacylation/rearrangement. While the mono-acylated product is deactivated towards further substitution, diacylation can still occur. The deacylation of the kinetic 1-isomer and subsequent re-acylation at the 2-position is a key competing reaction that affects the isomeric ratio.[1][6] The choice of solvent and temperature is key to minimizing these unwanted pathways.[1]

Q4: How can I purify the final product?

A4: The crude product can be purified by recrystallization or column chromatography. For recrystallization, suitable solvents should be determined experimentally. For column chromatography, a silica gel stationary phase with an eluent system such as a mixture of hexane and ethyl acetate can be employed.[6] An acid/base extraction can also be used to separate the carboxylic acid product from neutral starting materials and byproducts.[7]

Experimental Protocols

Kinetically Controlled Synthesis of this compound

This protocol is designed to favor the formation of the 1-isomer.

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or argon inlet/outlet

  • Ice bath

Procedure:

  • Setup: Ensure all glassware is thoroughly oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Charging: To the three-necked flask, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Formation of Acylium Ion Precursor: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in a minimal amount of dry dichloromethane.

  • Addition: Slowly add the succinic anhydride solution to the cooled AlCl₃ suspension via the dropping funnel over 20-30 minutes with vigorous stirring.

  • Naphthalene Addition: Dissolve naphthalene (1.0 equivalent) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to extract the carboxylic acid product into the aqueous layer), then with brine.

  • Acidification and Isolation: Cool the bicarbonate solution in an ice bath and acidify with concentrated HCl until a precipitate forms. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware under N2 charge_reagents 2. Charge AlCl3 and Solvent setup->charge_reagents cool 3. Cool to 0 °C charge_reagents->cool add_anhydride 4. Add Succinic Anhydride Solution cool->add_anhydride add_naphthalene 5. Add Naphthalene Solution add_anhydride->add_naphthalene react 6. Monitor by TLC (1-3h at 0 °C) add_naphthalene->react quench 7. Quench with Ice/HCl react->quench extract 8. Extract with CH2Cl2 quench->extract wash 9. Wash with NaHCO3 extract->wash isolate 10. Acidify & Filter wash->isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low or No Yield Observed catalyst_inactive Is the catalyst active? start->catalyst_inactive Check First catalyst_amount Is catalyst amount sufficient? start->catalyst_amount temp_optimal Is the temperature optimal? start->temp_optimal reagents_pure Are reagents pure? start->reagents_pure solution1 Use fresh, anhydrous AlCl3. Ensure dry glassware. catalyst_inactive->solution1 solution2 Use stoichiometric amount of AlCl3. catalyst_amount->solution2 solution3 Control temperature (e.g., 0 °C). temp_optimal->solution3 solution4 Use high-purity reagents. reagents_pure->solution4

References

Technical Support Center: 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with 4-Naphthalen-1-yl-4-oxo-butyric acid (CAS: 4653-13-8).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a solid compound with very low solubility in water.[1][2] Its molecular structure, containing a large, nonpolar naphthalene group and a polar carboxylic acid functional group, results in poor solubility in both aqueous and nonpolar organic solvents. Solubility is expected to be higher in polar aprotic solvents.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

The aqueous solubility of this compound is highly dependent on pH. As a carboxylic acid with a predicted pKa of approximately 4.53, it is significantly more soluble in basic solutions (pH > 7).[2] In a basic environment, the carboxylic acid group deprotonates to form a carboxylate salt, which is more polar and thus more readily dissolved in water.

Q3: What is the recommended storage condition for this compound in solution?

For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C. For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen solvent.

If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.

G cluster_0 Troubleshooting Workflow: Poor Dissolution start Start: Compound not dissolving solvent_check Is the solvent aqueous or organic? start->solvent_check aqueous_path Aqueous solvent_check->aqueous_path Aqueous organic_path Organic solvent_check->organic_path Organic ph_adjust Adjust pH to > 7 with a suitable base (e.g., NaOH, KOH) aqueous_path->ph_adjust organic_solvent Switch to a polar aprotic solvent (DMSO, DMF) organic_path->organic_solvent sonicate_heat_aq Gently warm (40-50°C) and/or sonicate ph_adjust->sonicate_heat_aq dissolved_aq Dissolved? sonicate_heat_aq->dissolved_aq fail_aq Consider a different solvent system or formulation dissolved_aq->fail_aq No sonicate_heat_org Gently warm (40-50°C) and/or sonicate organic_solvent->sonicate_heat_org dissolved_org Dissolved? sonicate_heat_org->dissolved_org fail_org Consider solvent mixtures or different solvents dissolved_org->fail_org No

Troubleshooting workflow for poor dissolution.
Issue 2: The compound precipitates out of solution after a short period.

Precipitation can occur due to several factors, including solvent choice, concentration, and temperature changes.

G cluster_1 Troubleshooting Workflow: Precipitation start Start: Compound precipitates from solution check_concentration Is the concentration near the solubility limit? start->check_concentration reduce_concentration Reduce the working concentration check_concentration->reduce_concentration Yes check_storage How was the solution stored? check_concentration->check_storage No resolved Issue Resolved reduce_concentration->resolved improper_storage Store at a stable temperature, avoid freeze-thaw cycles check_storage->improper_storage Improperly check_solvent Is the solvent appropriate? check_storage->check_solvent Properly improper_storage->resolved cosolvent Consider adding a co-solvent to improve stability check_solvent->cosolvent cosolvent->resolved

Troubleshooting workflow for precipitation issues.

Data Presentation

Solubility Profile of this compound
SolventSolubilityTemperature (°C)Notes
Water0.1 g/L (3.29 x 10⁻⁴ M)[1][2]25Very slightly soluble. Solubility increases significantly at basic pH.
Dimethyl sulfoxide (DMSO)Soluble25A recommended solvent for preparing stock solutions.
N,N-Dimethylformamide (DMF)Soluble25Another suitable solvent for stock solutions.
EthanolSparingly soluble25May require heating to fully dissolve.
MethanolSparingly soluble25Similar to ethanol, heating may be necessary.
AcetoneSlightly soluble25Not ideal for preparing concentrated solutions.
Dichloromethane (DCM)Insoluble25Not a suitable solvent.
HexanesInsoluble25Not a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 228.24 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh out 2.28 mg of this compound.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath at room temperature.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C in tightly sealed, single-use aliquots.

Protocol 2: General Procedure for Solubility Testing in Aqueous Buffers

This protocol provides a general method for determining the solubility of this compound in aqueous buffers at different pH values.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.0)

  • Vortex mixer

  • Incubator/shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a series of vials.

  • Equilibration: Tightly cap the vials and place them in an incubator/shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., DMSO or methanol) to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility at that specific pH and temperature.

References

degradation of 4-Naphthalen-1-yl-4-oxo-butyric acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Naphthalen-1-yl-4-oxo-butyric acid. The information provided is based on general chemical principles and data from structurally similar compounds due to the limited availability of specific degradation studies for this molecule.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows a new, unexpected peak in the HPLC chromatogram after storage. What could be the cause?

A1: The appearance of a new peak likely indicates degradation of your compound. Several factors could be responsible, including hydrolysis, photodegradation, or oxidation. The naphthalene ring and the keto-acid functionality are susceptible to certain conditions. For instance, exposure to light, elevated temperatures, or incompatible solvents can initiate degradation. It is recommended to perform a forced degradation study to identify potential degradation products and pathways.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, several degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid group is generally stable, but under certain conditions, the ketone functionality could be susceptible to hydration.[1][2]

  • Photodegradation: The naphthalene ring is known to be photoreactive.[3][4] Exposure to UV or even ambient light over time can lead to the formation of various photoproducts, including hydroxylated and quinone-type species.

  • Oxidation: The benzylic position adjacent to the naphthalene ring can be susceptible to oxidation, potentially leading to the formation of hydroperoxides and subsequent cleavage of the side chain.

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, although this typically requires harsh conditions.[5][6]

Q3: How can I prevent the degradation of my this compound samples?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dark, and dry place. Use amber vials to protect it from light.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Selection: When preparing solutions, use high-purity solvents and prepare them fresh. Avoid prolonged storage in solution, especially in protic or aqueous solvents, without prior stability assessment.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[3][7]

Troubleshooting Guides

Problem 1: Rapid degradation observed in aqueous solution at neutral pH.

Possible Cause Troubleshooting Step
Photodegradation Protect the solution from light by using amber glassware or covering the container with aluminum foil. Compare the stability of a light-protected sample with one exposed to ambient light.
Oxidation Degas the solvent before use and handle the solution under an inert atmosphere. The addition of an antioxidant could be explored, but its compatibility must be verified.
Microbial Contamination If the aqueous solution is not sterile, microbial growth could lead to degradation.[8][9] Use sterile buffers and consider filtration through a 0.22 µm filter.

Problem 2: Multiple degradation peaks appear during forced degradation studies under acidic or basic conditions.

Possible Cause Troubleshooting Step
Harsh Conditions The concentration of acid/base or the temperature might be too high, leading to secondary degradation. Reduce the stress level (e.g., lower the temperature or use a lower concentration of the stressor).[10]
Complex Degradation Pathway The molecule may genuinely degrade into multiple products. Use a gradient HPLC method to ensure adequate separation of all peaks. Employ LC-MS to obtain mass information for each degradation product to aid in identification.
Interaction with Co-solvent If a co-solvent is used for solubility, it might be reacting with the compound under stress conditions. Run a blank with the co-solvent under the same stress conditions.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential effects of different stress conditions on the degradation of this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results for this specific compound.

Table 1: Hypothetical Degradation of this compound under Different pH Conditions at 50°C for 24 hours.

Condition % Degradation Number of Degradation Products
0.1 M HCl8.52
pH 4.0 Buffer2.11
pH 7.0 Buffer3.51
pH 9.0 Buffer12.33
0.1 M NaOH25.84

Table 2: Hypothetical Photodegradation of this compound in Solution (ICH Photostability Conditions).

Sample % Degradation Appearance
Solution (Dark Control)< 1.0Colorless
Solution (Exposed to Light)18.2Slight yellow tint
Solid (Dark Control)< 0.5White powder
Solid (Exposed to Light)4.7Off-white powder

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL. Heat at 80°C for 48 hours, protected from light.

    • Photodegradation: Prepare two samples by diluting the stock solution with purified water to 0.1 mg/mL. Expose one sample to light conditions as per ICH Q1B guidelines. Keep the second sample in the dark as a control.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any degradation products.

Visualizations

cluster_workflow Experimental Workflow for Degradation Study Start Start Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Sample_Collection Collect Samples at Time Points Apply_Stress->Sample_Collection Neutralize Neutralize Samples (if necessary) Sample_Collection->Neutralize HPLC_Analysis Analyze by HPLC-UV Neutralize->HPLC_Analysis LCMS_Analysis Characterize Degradants by LC-MS HPLC_Analysis->LCMS_Analysis End End LCMS_Analysis->End

Caption: A general experimental workflow for conducting a forced degradation study.

cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis/Oxidation cluster_decarboxylation Thermal Stress Parent This compound Photo_Product_1 Hydroxylated Naphthalene Derivative Parent->Photo_Product_1 UV/Visible Light Photo_Product_2 Naphthoquinone Derivative Parent->Photo_Product_2 UV/Visible Light Hydrolysis_Product Side-chain Cleavage Products Parent->Hydrolysis_Product Oxidative Stress Decarboxylation_Product Decarboxylated Product Parent->Decarboxylation_Product High Temperature

Caption: A hypothetical degradation pathway for this compound.

Start Unexpected Peak Observed? Check_Storage Review Storage Conditions (Light, Temp, Humidity) Start->Check_Storage Yes No_Issue No Degradation Issue Start->No_Issue No Forced_Degradation Perform Forced Degradation Study Check_Storage->Forced_Degradation Identify_Degradant Identify Degradant using LC-MS Forced_Degradation->Identify_Degradant Modify_Storage Modify Storage/ Handling Procedures Identify_Degradant->Modify_Storage End Problem Resolved Modify_Storage->End

Caption: A troubleshooting decision tree for unexpected sample degradation.

References

minimizing off-target effects of 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific biological target of 4-Naphthalen-1-yl-4-oxo-butyric acid is limited. For the purpose of providing a comprehensive and practical technical support guide, this document will proceed under the hypothetical assumption that its intended on-target is a protein kinase . The troubleshooting advice, experimental protocols, and data presented are based on this assumption and are intended to serve as a general framework for researchers working with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

Based on its chemical structure, this compound is hypothesized to function as a competitive inhibitor of a protein kinase. It is presumed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. The naphthalene group likely engages in hydrophobic interactions within the active site, while the carboxylic acid moiety may form hydrogen bonds with key residues.

Q2: What are the most critical initial experiments to perform with this compound?

The initial experiments should focus on confirming its on-target activity and assessing its general effects on the cells being studied. We recommend the following:

  • In Vitro Kinase Assay: To confirm direct inhibition of the target kinase and determine its potency (IC50 value).

  • Cellular Target Engagement Assay: To verify that the compound interacts with its intended target within a cellular context.

  • Dose-Response Cytotoxicity Assay: To determine the concentration range at which the compound affects cell viability and to establish a therapeutic window.

  • On-Target Pathway Modulation Assay: To measure the phosphorylation status of a known downstream substrate of the target kinase to confirm on-target activity in cells.

Q3: How can I determine if the observed cellular phenotype is due to on-target or off-target effects?

Distinguishing between on-target and off-target effects is crucial for the accurate interpretation of your results. Here are several strategies:

  • Use of a Structurally Related Inactive Control: If available, a close structural analog of this compound that is inactive against the target kinase can be used as a negative control.

  • Rescue Experiments: If the phenotype is due to on-target inhibition, it should be reversible by expressing a drug-resistant mutant of the target kinase.

  • Orthogonal Inhibitors: Use other known inhibitors of the same target kinase that are structurally different from this compound. A similar phenotype would suggest an on-target effect.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

To ensure the stability and activity of this compound, we recommend the following:

  • Solvent: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Light Sensitivity: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Compound Instability: Degradation of the compound in stock or working solutions. 2. Cell Culture Variability: Differences in cell passage number, confluency, or health. 3. Pipetting Errors: Inaccurate dilutions or additions of the compound.1. Prepare fresh stock and working solutions. Verify compound integrity using HPLC. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range. 3. Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
High cell toxicity at expected therapeutic concentrations 1. Off-Target Cytotoxicity: The compound may be inhibiting other essential cellular processes. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Incorrect Concentration: Error in calculating the final concentration of the compound.1. Perform a broad kinase panel screen to identify potential off-targets. 2. Ensure the final solvent concentration is below 0.5% and is consistent across all treatments, including the vehicle control. 3. Double-check all calculations and the concentration of the stock solution.
Lack of on-target activity in cellular assays 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. Compound Efflux: The compound may be actively transported out of the cells by efflux pumps. 3. Compound Metabolism: The compound may be rapidly metabolized into an inactive form.1. Perform a cellular uptake assay to measure intracellular compound concentration. 2. Co-treat with known efflux pump inhibitors to see if activity is restored. 3. Analyze cell lysates by LC-MS to identify potential metabolites.
Discrepancy between in vitro and cellular potency 1. High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its free concentration. 2. ATP Competition: The high intracellular concentration of ATP can compete with the inhibitor for binding to the kinase.1. Measure the fraction of the compound bound to serum proteins. 2. This is an expected phenomenon. The cellular IC50 is typically higher than the in vitro IC50.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound.

Parameter Value Assay
On-Target Kinase IC50 50 nMIn Vitro Kinase Assay
Off-Target Kinase 1 IC50 1.5 µMIn Vitro Kinase Assay
Off-Target Kinase 2 IC50 5.2 µMIn Vitro Kinase Assay
Cellular On-Target IC50 500 nMCellular Phospho-Substrate Assay
A549 Cell Viability EC50 10 µM72-hour CellTiter-Glo Assay
Plasma Protein Binding 95%Rapid Equilibrium Dialysis

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the in vitro potency (IC50) of this compound against its target kinase.

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase buffer.

    • Prepare a 2X solution of the Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute to a 4X final concentration in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 4X compound dilution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase and 2X antibody mixture to each well.

    • Add 5 µL of the 4X tracer solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol allows for the quantification of compound binding to the target kinase within living cells.

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

    • Add the NanoBRET™ fluorescent tracer and the NanoBRET™ substrate to the wells.

    • Incubate for an additional 2 hours at 37°C.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Substrate Protein Substrate Protein Target Kinase->Substrate Protein Phosphorylates Transcription Factor Transcription Factor Substrate Protein->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Target Kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Off-Target Validation Kinase_Panel Broad Kinase Panel Screen On_Target_IC50 On-Target IC50 Determination Kinase_Panel->On_Target_IC50 Target_Engagement Cellular Target Engagement On_Target_IC50->Target_Engagement Pathway_Modulation Pathway Modulation Assay Target_Engagement->Pathway_Modulation Cytotoxicity Cytotoxicity Profiling Pathway_Modulation->Cytotoxicity Phenotype_Rescue Phenotype Rescue Experiment Cytotoxicity->Phenotype_Rescue Orthogonal_Inhibitor Orthogonal Inhibitor Comparison Phenotype_Rescue->Orthogonal_Inhibitor

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Troubleshooting_Tree Start High Cellular Toxicity Observed Check_Solvent Is solvent concentration < 0.5%? Start->Check_Solvent Solvent_Issue Reduce solvent concentration Check_Solvent->Solvent_Issue No On_Target_Toxicity Does phenotype match target knockdown? Check_Solvent->On_Target_Toxicity Yes On_Target_Effect Toxicity is likely on-target On_Target_Toxicity->On_Target_Effect Yes Off_Target_Screen Perform broad off-target screen On_Target_Toxicity->Off_Target_Screen No Off_Target_Identified Investigate identified off-targets Off_Target_Screen->Off_Target_Identified

Caption: Troubleshooting decision tree for unexpected cellular toxicity.

Technical Support Center: Synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Naphthalen-1-yl-4-oxo-butyric acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Friedel-Crafts acylation of naphthalene with succinic anhydride.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Inactivation of the catalyst is a primary reason for low yields.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use a fresh, unopened container of anhydrous aluminum chloride. Handle the catalyst quickly in a dry atmosphere (e.g., under a nitrogen or argon stream or in a glove box) to minimize exposure to air.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst forms a complex with the ketone product, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is required.[1]

    • Solution: Use at least a 1:1 molar ratio of aluminum chloride to succinic anhydride. Often, a slight excess of the catalyst (e.g., 1.1 to 1.2 equivalents) is beneficial.

  • Incorrect Solvent: The choice of solvent is critical for directing the acylation to the desired position on the naphthalene ring and for ensuring the reaction proceeds efficiently.

    • Solution: To favor the formation of the desired 1-isomer (alpha-acylation), use a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[1] These solvents promote the kinetically controlled product. Polar solvents like nitrobenzene tend to favor the formation of the thermodynamically more stable 2-isomer.[1]

  • Low Reaction Temperature: While cooling is necessary during the initial addition of reagents to control the exothermic reaction, maintaining a very low temperature throughout may slow down the reaction rate excessively.

    • Solution: After the initial exothermic reaction subsides, allowing the reaction to proceed at room temperature or with gentle heating can improve the conversion rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem 2: Formation of the Undesired 2-Naphthyl Isomer

Possible Causes and Solutions:

  • Reaction Conditions Favoring the Thermodynamic Product: The 2-acylnaphthalene isomer is the thermodynamically more stable product. Its formation is favored under certain conditions.

    • Solution:

      • Solvent Choice: As mentioned, use non-polar solvents like dichloromethane to favor the kinetic 1-isomer.[1]

      • Reaction Time: Prolonged reaction times can lead to the rearrangement of the initially formed 1-isomer to the more stable 2-isomer, especially in polar solvents where the product-catalyst complex is more soluble.[1] Therefore, it is crucial to monitor the reaction by TLC and stop it once the starting material is consumed.

      • Temperature: Higher reaction temperatures can also promote the formation of the thermodynamic product. Maintain a moderate temperature (e.g., room temperature) after the initial addition.

Problem 3: Product "Oiling Out" During Recrystallization

Possible Causes and Solutions:

  • High Impurity Level: The presence of significant amounts of impurities can lower the melting point of the crude product, causing it to separate as an oil rather than a solid during crystallization.

    • Solution: Attempt to purify the crude product by other means, such as column chromatography, before recrystallization.

  • Inappropriate Solvent or Cooling Rate: The choice of solvent and the rate of cooling are crucial for successful crystallization.

    • Solution:

      • Solvent Selection: Use a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of well-defined crystals. Rapid cooling in an ice bath can cause the product to precipitate out as an oil or a fine, impure powder.[2]

      • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small seed crystal of the pure product.[2]

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride the most commonly used catalyst?

A1: Anhydrous aluminum chloride is a strong Lewis acid that effectively activates the succinic anhydride by forming a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur on the naphthalene ring.

Q2: Can I use another Lewis acid catalyst?

A2: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most effective for this type of acylation. The optimal catalyst and its concentration may need to be determined empirically for your specific reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (naphthalene and succinic anhydride). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the crude product.[1] A suitable solvent or solvent pair should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. If the crude product is highly impure, column chromatography may be necessary prior to recrystallization.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of acylated naphthalene products. While specific data for the reaction of naphthalene with succinic anhydride is limited in the literature, the data for the closely related acetylation of 2-methylnaphthalene illustrates the significant impact of solvent choice.

Table 1: Effect of Solvent on Yield and Isomer Distribution in the Acetylation of 2-Methylnaphthalene [1]

SolventTotal Yield (%)% of 2,6-isomer in Product
2-Nitropropane78.6 - 81.564 - 89
1,1,2,2-Tetrachloroethane55.450
Nitrobenzene27.272

Note: This data illustrates the directive influence of the solvent. For the synthesis of this compound, a non-polar solvent is recommended to favor the 1-isomer.

Experimental Protocols

The following is a general protocol for the Friedel-Crafts acylation of naphthalene with succinic anhydride to produce this compound.

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • Reaction Setup: Assemble a clean, dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • Reagent Addition: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve naphthalene (1.0 equivalent) and succinic anhydride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

  • Reaction: Slowly add the solution of naphthalene and succinic anhydride to the cooled suspension of aluminum chloride via the dropping funnel with vigorous stirring. Control the rate of addition to maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and hydrolyze the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water or toluene).

Mandatory Visualizations

Friedel_Crafts_Acylation_Pathway Naphthalene Naphthalene SigmaComplex Sigma Complex (Resonance Stabilized) Naphthalene->SigmaComplex + Acylium Ion SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AcyliumIon->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex -H⁺ FinalProduct This compound ProductComplex->FinalProduct Aqueous Work-up

Caption: Signaling pathway for the Friedel-Crafts acylation of naphthalene.

Troubleshooting_Workflow Start Low Product Yield CheckCatalyst Check Catalyst Activity (Anhydrous Conditions) Start->CheckCatalyst CheckStoichiometry Verify Catalyst Stoichiometry (>1 equivalent) CheckCatalyst->CheckStoichiometry Catalyst OK CheckSolvent Confirm Solvent Choice (Non-polar, e.g., CH₂Cl₂) CheckStoichiometry->CheckSolvent Stoichiometry OK CheckTemp Optimize Reaction Temperature (RT after initial cooling) CheckSolvent->CheckTemp Solvent OK ImprovedYield Improved Yield CheckTemp->ImprovedYield Temp OK

References

Technical Support Center: Purification of 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with 4-Naphthalen-1-yl-4-oxo-butyric acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem Potential Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure the solution cools slowly to allow for proper crystal lattice formation. - Try a different solvent system with a lower boiling point.
Low or no crystal formation upon cooling - The solution is not sufficiently saturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the compound. - Allow the solution to cool to room temperature slowly, then place it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Colored impurities in the final product The impurities are not effectively removed by a single recrystallization.- Perform a hot filtration of the dissolved crude product to remove insoluble impurities. - Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - A second recrystallization may be necessary.
Poor recovery of the purified compound - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - The crystals were not washed with ice-cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize crystal precipitation. - Wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual impurities without significant product loss.

Chromatography Issues

Problem Potential Cause Troubleshooting Steps
Poor separation of the desired compound from impurities (streaking or overlapping peaks on TLC/HPLC) - Inappropriate solvent system. - Co-elution of impurities with similar polarity.- For normal-phase chromatography (silica gel), add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group, which can reduce tailing.[1] - For reversed-phase HPLC, use a buffered mobile phase to ensure consistent ionization of the carboxylic acid.[2] - Experiment with different solvent systems. For TLC, a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or acetone) is a good starting point.[3][4][5]
Compound remains at the baseline (TLC) or does not elute from the column The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. - For highly polar compounds, a mobile phase containing methanol might be necessary.[1]
Compound runs with the solvent front (TLC) or elutes too quickly from the column The eluent is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The most common synthesis of this compound is through the Friedel-Crafts acylation of naphthalene with succinic anhydride.[6][7][8] Potential impurities from this reaction include:

  • Unreacted Naphthalene and Succinic Anhydride: These starting materials may be carried through the workup.

  • Regioisomers: The acylation of naphthalene can result in substitution at the 2-position, leading to the formation of 4-(Naphthalen-2-yl)-4-oxo-butyric acid. The ratio of 1- and 2-substitution can be influenced by the solvent and reaction conditions.[9]

  • Polysubstituted Products: Although less common in Friedel-Crafts acylation, there is a possibility of multiple acylations on the naphthalene ring, especially if the reaction conditions are not carefully controlled.[10]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on its structure (an aromatic ketone and a carboxylic acid), a mixture of ethanol and water is a good starting point. The compound is likely soluble in hot ethanol and less soluble in water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. Other potential solvents to screen include toluene or an ethyl acetate/hexane mixture.[11][12]

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For this compound, a silica gel TLC plate can be used. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acid. The spots can be visualized under a UV lamp. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Q4: What are the key physical properties of this compound?

PropertyValue
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Melting Point 127-128 °C
Appearance Solid
Solubility Very slightly soluble in water (0.1 g/L at 25 °C).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization from an ethanol/water solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample solution directly onto the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1 v/v). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). To improve the separation and reduce tailing of the acidic compound, 0.5-1% acetic acid can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization if no insolubles Hot_Filtration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure_Crystals Pure Crystals Filtration->Pure_Crystals

Caption: General workflow for the recrystallization of this compound.

TLC_Analysis cluster_0 TLC Plate Origin Origin Solvent_Front Solvent Front Impurity1 Impurity A (less polar) Product Product Impurity2 Impurity B (more polar)

Caption: Example TLC plate showing separation of the product from impurities.

References

Navigating Unexpected Results with 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Naphthalen-1-yl-4-oxo-butyric acid in their experiments. Due to the limited publicly available research applications of this specific compound, this guide draws upon general principles of handling similar chemical structures and addresses potential challenges that may arise during its use as a synthetic intermediate or in initial biological screening assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary known applications of this compound?

A1: Currently, this compound is primarily documented as a compound useful in organic synthesis. It serves as a building block or intermediate for the creation of more complex molecules. While its direct biological applications are not extensively reported in peer-reviewed literature, related naphthalene and 4-oxo-butyric acid derivatives have been investigated for a range of biological activities, including as potential anticancer agents and S1P₁ receptor agonists.

Q2: What are the key physical and chemical properties I should be aware of?

A2: Understanding the fundamental properties of this compound is crucial for experimental design. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Appearance Solid[2]
Melting Point 127-128 °C[3]
Water Solubility Very slightly soluble (0.1 g/L at 25 °C)[4]
pKa (Predicted) 4.53 ± 0.17[2]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a dry, well-ventilated place at room temperature.[2] For long-term storage, consider storing it under an inert atmosphere to prevent potential degradation from moisture and air.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

If you are synthesizing this compound, for instance, via a Friedel-Crafts acylation of naphthalene with succinic anhydride, you might encounter lower than expected yields.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrated. Ensure the catalyst is fresh and handled under anhydrous conditions.

  • Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Substrate Purity: Impurities in the starting materials (naphthalene or succinic anhydride) can interfere with the reaction. Use purified reagents.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere, add succinic anhydride portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Add naphthalene to the mixture and allow the reaction to proceed at room temperature or with gentle heating for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Isolate the crude product by filtration or extraction.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Logical Workflow for Troubleshooting Synthesis:

start Low Synthesis Yield c1 Check Catalyst Activity start->c1 c2 Verify Reaction Conditions (Time, Temperature) start->c2 c3 Assess Starting Material Purity start->c3 s1 Use Fresh, Anhydrous Catalyst c1->s1 s2 Optimize Reaction Time/Temp (Monitor with TLC) c2->s2 s3 Purify Reagents Before Use c3->s3 end Improved Yield s1->end s2->end s3->end start Poor Aqueous Solubility step1 Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->step1 step2 Perform Serial Dilutions into Aqueous Buffer step1->step2 step3 Ensure Final Solvent Conc. <0.5% step2->step3 step4 Include Solvent-Only Control in Assay step3->step4 end Compound Ready for Assay step4->end compound This compound target Intended Target compound->target Specific Binding off_target Off-Target(s) compound->off_target Non-specific Binding artifact Assay Artifact (e.g., Aggregation) compound->artifact Physicochemical Interference effect Observed Biological Effect target->effect off_target->effect artifact->effect

References

stability and storage problems of 4-Naphthalen-1-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-Naphthalen-1-yl-4-oxo-butyric acid, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound?

This compound is a solid organic compound with the following properties:

PropertyValueReference
Molecular Formula C₁₄H₁₂O₃[1][2][3]
Molecular Weight 228.24 g/mol [1]
Melting Point 175°C[2]
Boiling Point 459.6°C at 760 mmHg[2][4]
Appearance White powder[5]
Solubility Very slightly soluble in water (0.1 g/L at 25°C)[3]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of the compound, it is recommended to store it in a tightly sealed container in a dry and well-ventilated place.[2] For long-term storage, keeping it at room temperature is generally acceptable.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

As a γ-keto acid, this compound may be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases. The naphthalene moiety may also be susceptible to oxidation.

Q5: What are the known incompatibilities for this compound?

As a carboxylic acid, it may react with bases, oxidizing agents, and reducing agents. It is advisable to avoid storing it with strong bases and reactive metals.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experiments.

Problem 1: Inconsistent experimental results or loss of compound activity over time.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-protected container in a dry environment.

    • Assess Purity: Re-analyze the purity of your stock using an appropriate analytical method (e.g., HPLC-UV) to check for the presence of degradation products.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new stock of the compound for your experiments.

Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products or impurities during synthesis or storage.

  • Troubleshooting Steps:

    • Analyze Blank Samples: Run a blank (solvent only) to rule out contamination from the solvent or analytical system.

    • Stress Testing: To tentatively identify potential degradation products, you can perform stress testing on a small sample of the compound (e.g., exposure to heat, acid, base, or light) and analyze the resulting mixture.

    • Review Synthesis and Purification: If the compound was synthesized in-house, review the synthetic and purification steps for potential sources of impurities.[7]

Problem 3: Poor solubility of the compound in aqueous buffers.

  • Possible Cause: The compound has low water solubility.[3]

  • Troubleshooting Steps:

    • Use of Co-solvents: Consider using a small amount of an organic co-solvent such as DMSO or ethanol to aid in dissolution before preparing the final aqueous solution. Ensure the final concentration of the co-solvent is compatible with your experimental system.

    • pH Adjustment: The solubility of carboxylic acids can often be increased by adjusting the pH of the solution to be above the pKa of the compound, which converts it to the more soluble carboxylate salt. The predicted pKa is approximately 4.53.[3]

    • Sonication: Gentle sonication may help to dissolve the compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in a Specific Solvent

This protocol provides a framework for researchers to evaluate the stability of this compound under their specific experimental conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in the desired solvent at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using a validated analytical method (e.g., HPLC-UV) to determine the initial purity and concentration. This will serve as the baseline.

  • Storage Conditions: Store aliquots of the stock solution under the conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), remove an aliquot from each storage condition and analyze it using the same analytical method.

  • Data Analysis: Compare the purity and concentration of the compound at each time point to the initial (T=0) analysis. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Analytical Method Example: HPLC-UV for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for structurally similar compounds. The exact conditions would need to be optimized.

  • Detection Wavelength: The naphthalene moiety should have a strong UV absorbance. A wavelength scan should be performed to determine the optimal detection wavelength.

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

Visualizations

Experimental_Workflow_for_Stability_Assessment Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution initial_analysis Initial Analysis (T=0) prep_stock->initial_analysis storage_rt Room Temperature initial_analysis->storage_rt Aliquot and Store storage_4c 4°C initial_analysis->storage_4c Aliquot and Store storage_light Light Exposure initial_analysis->storage_light Aliquot and Store time_points Analyze at Time Points (e.g., 24h, 48h, 1 week) storage_rt->time_points storage_4c->time_points storage_light->time_points data_analysis Compare to T=0 Assess Degradation time_points->data_analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Sealed, Dry, Light-Protected?) start->check_storage check_purity Re-analyze Purity (e.g., HPLC) check_storage->check_purity If storage is correct issue_resolved Issue Resolved check_storage->issue_resolved If storage was incorrect, correct and re-test fresh_solution Prepare Fresh Solution check_purity->fresh_solution If degradation is observed check_purity->issue_resolved If purity is high, investigate other experimental factors fresh_solution->issue_resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Mitigating Cellular Toxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular toxicity with novel compounds, using 4-Naphthalen-1-yl-4-oxo-butyric acid as a representative example of a small organic molecule.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing high cytotoxicity across multiple cell lines. What are the initial steps to mitigate this?

A1: When significant cytotoxicity is observed, a systematic approach is crucial.

  • Confirm Compound Integrity and Purity: Ensure the compound's identity and purity through methods like NMR, mass spectrometry, and HPLC. Impurities can contribute to unexpected toxicity.

  • Solvent Toxicity Control: The final concentration of solvents like DMSO should be kept low (typically ≤0.5%) in the culture medium, as the solvent itself can be toxic to cells.[1] Run parallel controls with the solvent alone to assess its contribution to cytotoxicity.

  • Dose-Response and Time-Course Studies: Perform detailed dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) value. A time-course study (e.g., 24, 48, 72 hours of exposure) can reveal if the toxicity is acute or cumulative.[1]

  • Re-evaluate Experimental Design: Ensure optimal cell seeding density and health. Over-confluent or unhealthy cells can be more susceptible to toxic effects.

Q2: How can I determine the mechanism of cellular toxicity (e.g., apoptosis vs. necrosis)?

A2: Several assays can help elucidate the cell death mechanism:

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells.

    • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3, -7) can confirm apoptosis. A related compound, a novel naphthylchalcone, was shown to induce both intrinsic and extrinsic apoptosis, leading to caspase-3 activation.[2]

  • Necrosis Assays:

    • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[3]

  • Morphological Analysis: Microscopic examination of cell morphology can provide clues. Apoptotic cells often show membrane blebbing and cell shrinkage, while necrotic cells swell and lyse.

Q3: What are some common artifacts in cytotoxicity assays and how can I avoid them?

A3: Artifacts can lead to misinterpretation of results. Here are common issues:

  • Compound Interference with Assay Reagents: Some compounds can directly react with assay reagents. For instance, in an MTT assay, a compound might chemically reduce the MTT tetrazolium salt, leading to a false positive for cell viability.[4] To check for this, run the assay in a cell-free system with your compound and the assay reagents.

  • Precipitation of the Compound: At higher concentrations, your compound may precipitate in the culture medium, which can be toxic to cells or interfere with optical measurements. Always check for solubility limits.

  • High Background Signal: This can be due to several factors, including high cell density or issues with the assay reagents themselves.[5] Ensure proper washing steps and use appropriate controls.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell clumping.[5]
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator.[6]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Compound Precipitation Visually inspect wells for any precipitation after compound addition. If present, consider lowering the concentration or using a different solvent system.
Issue 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Possible Cause Troubleshooting Step
Different Endpoints Measured MTT measures metabolic activity, while LDH measures membrane integrity.[3][4] A compound might inhibit metabolic processes without immediately causing cell lysis, leading to a drop in the MTT signal but not an increase in LDH release.
Timing of Assays The kinetics of metabolic inhibition and membrane rupture can differ. Perform a time-course experiment for both assays to understand the sequence of events.
Compound Interference As mentioned in the FAQs, your compound might interfere with one assay but not the other. Run cell-free controls for both assays.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[4]

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Complete growth medium

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[1]

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and no-treatment control wells.[1]

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[3]

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • Test compound

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (often included in the kit, for maximum LDH release control)

Procedure:

  • Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol (Steps 1-4).

  • Include control wells: no-cell control (medium only), vehicle control, and a maximum LDH release control (treat cells with lysis buffer 30 minutes before the assay endpoint).[3]

  • At the end of the incubation period, carefully transfer a specific amount of supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate for the time specified in the kit's protocol (usually around 30 minutes at room temperature, protected from light).

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity according to the kit's instructions, using the absorbance values from the different controls.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma38.7 ± 5.2
HCT116Colon Carcinoma55.2 ± 6.8
MCF-7Breast Adenocarcinoma72.1 ± 8.1
PBMCPeripheral Blood Mononuclear Cells> 100

Data are presented as mean ± standard deviation from three independent experiments. A related compound, a naphthylchalcone, showed no cytotoxicity towards peripheral blood mononuclear cells (PBMC).[2]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis Start Start Cell_Culture Maintain Healthy Cell Culture Start->Cell_Culture Compound_Prep Prepare Compound Stock & Dilutions Cell_Culture->Compound_Prep Seeding Seed Cells in 96-well Plates Compound_Prep->Seeding Treatment Treat Cells with Compound Seeding->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay LDH_Assay Perform LDH Assay Incubation->LDH_Assay Apoptosis_Assay Perform Apoptosis Assay Incubation->Apoptosis_Assay Data_Acquisition Read Absorbance/Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Calculation Calculate % Viability/Toxicity & IC50 Data_Acquisition->Calculation Conclusion Draw Conclusions Calculation->Conclusion Troubleshooting_Flowchart Start Unexpected Cytotoxicity Result Check_Controls Are Controls (Vehicle, Untreated) Behaving as Expected? Start->Check_Controls No_Controls_OK Troubleshoot Basic Cell Culture Issues (Contamination, Cell Health) Check_Controls->No_Controls_OK No Yes_Controls_OK Is there High Variability Between Replicates? Check_Controls->Yes_Controls_OK Yes Yes_Variability Review Seeding Protocol, Check for Edge Effects, Calibrate Pipettes Yes_Controls_OK->Yes_Variability Yes_Variability->Yes_Variability No_Variability Does the Compound Interfere with the Assay? Yes_Variability->No_Variability No Yes_Interference Run Cell-Free Assay with Compound. Consider an Alternate Assay. No_Variability->Yes_Interference Yes_Interference->Yes_Interference No_Interference Is the Result Consistent Across Different Assays? Yes_Interference->No_Interference No No_Consistent Investigate Mechanism (e.g., Apoptosis vs. Necrosis, Time-Course) No_Interference->No_Consistent No_Consistent->No_Consistent Yes_Consistent Result is Likely Valid. Proceed with Further Mechanistic Studies. No_Consistent->Yes_Consistent Yes

References

Validation & Comparative

A Comparative Guide to the Biological Effects of 4-Naphthalen-1-yl-4-oxo-butyric acid and Alternative Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological effects of 4-Naphthalen-1-yl-4-oxo-butyric acid against established histone deacetylase (HDAC) inhibitors. Due to the limited publicly available experimental data on this compound, this document focuses on its structural relationship to known HDAC inhibitors and presents a hypothetical profile based on the activities of similar compounds. This is juxtaposed with comprehensive, data-supported profiles of three well-characterized HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589).

Introduction to this compound

This compound is a derivative of butyric acid, a short-chain fatty acid known to exhibit HDAC inhibitory activity. The incorporation of a naphthalene moiety suggests potential for altered potency, selectivity, and pharmacokinetic properties compared to simpler butyrate compounds. While direct experimental validation of its biological effects is not extensively documented in publicly accessible literature, its structural similarity to butyric acid provides a rationale for investigating its potential as an HDAC inhibitor. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

Comparative Analysis of HDAC Inhibitors

The following tables summarize the key characteristics and reported biological activities of this compound (hypothetical) and three established HDAC inhibitors.

Table 1: General Properties and Mechanism of Action

FeatureThis compound (Hypothetical)Vorinostat (SAHA)Romidepsin (FK228)Panobinostat (LBH589)
Chemical Class Carboxylic acidHydroxamic acidCyclic depsipeptideCinnamic hydroxamic acid
Primary Target(s) Putative Class I and IIb HDACsClass I, II, and IV HDACsClass I HDACs (HDAC1 and HDAC2)Pan-HDAC inhibitor (Classes I, II, and IV)
Mechanism of Action Putative competitive inhibitor at the HDAC active siteChelates the zinc ion in the HDAC active siteBinds to the active site of HDAC enzymes, preventing histone deacetylationPotent pan-HDAC inhibitor

Table 2: In Vitro Efficacy Data (IC50 values)

CompoundCell LineAssay TypeIC50 (nM)Reference
This compound Various Cancer Cell LinesHDAC InhibitionData Not Available-
Vorinostat (SAHA) -HDAC Activity~10[1]
LNCaP, PC-3, TSU-Pr1 (Prostate Cancer)Cell Growth Inhibition2,500 - 7,500
MCF-7 (Breast Cancer)Cell Proliferation750
Romidepsin (FK228) Neuroblastoma Cell LinesCytotoxicity1 - 6.5 ng/mL[2]
HL-60 and HP100 (Leukemia)HDAC InhibitionSignificant inhibition at low nM concentrations[3]
Panobinostat (LBH589) Waldenström Macroglobulinemia CellsCytotoxicitySignificant in vitro activity[4]
Multiple Myeloma CellsCell Growth InhibitionSignificant inhibition[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for their evaluation.

HDAC_Inhibition_Pathway General Signaling Pathway of HDAC Inhibition HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDACs Histone Deacetylases (HDACs) HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (by HATs) Open_Chromatin Open Chromatin Structure Acetylated_Histones->Open_Chromatin Chromatin Chromatin Chromatin->Histones Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Open_Chromatin->Gene_Expression Activation Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects Apoptosis Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Differentiation Differentiation Cellular_Effects->Differentiation

Caption: General signaling pathway of HDAC inhibition.

Experimental_Workflow Experimental Workflow for Evaluating HDAC Inhibitors cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies HDAC_Assay HDAC Activity Assay Cell_Viability Cell Viability Assay (MTT) Western_Blot Western Blot (Histone Acetylation) Cell_Viability->Western_Blot Xenograft_Model Xenograft Tumor Model Western_Blot->Xenograft_Model Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study Compound Test Compound (this compound) Compound->HDAC_Assay Compound->Cell_Viability

Caption: A typical experimental workflow for evaluating HDAC inhibitors.

Detailed Experimental Protocols

1. HDAC Activity/Inhibition Assay (Fluorometric)

  • Principle: This assay measures the activity of HDAC enzymes by detecting the deacetylation of a fluorogenic substrate. Inhibition of HDAC activity by a test compound results in a decreased fluorescent signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • In a 96-well black plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add purified recombinant HDAC enzyme to each well.

    • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and develop the signal by adding a developer solution containing a trypsin-like protease and a potent HDAC inhibitor like Trichostatin A.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

2. Cell Viability (MTT) Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. Western Blot for Histone Acetylation

  • Principle: This technique is used to detect changes in the acetylation status of histones in cells treated with an HDAC inhibitor. An increase in acetylated histones is indicative of HDAC inhibition.

  • Protocol:

    • Culture and treat cells with the test compound as described for the cell viability assay.

    • Harvest the cells and extract total protein or nuclear proteins using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15%) is recommended.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., total Histone H3 or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative increase in histone acetylation.

Conclusion

While this compound presents an interesting scaffold for a potential HDAC inhibitor, a comprehensive understanding of its biological effects requires direct experimental validation. The established HDAC inhibitors—Vorinostat, Romidepsin, and Panobinostat—offer a robust baseline for comparison, with extensive data on their mechanisms, efficacy, and clinical applications. Researchers investigating novel compounds like this compound are encouraged to employ the standardized experimental protocols outlined in this guide to generate comparable and reliable data. Such studies will be crucial in determining the therapeutic potential of this and other novel chemical entities in the field of epigenetics and drug development.

References

A Comparative Efficacy Analysis: 4-Naphthalen-1-yl-4-oxo-butyric acid versus Sodium Butyrate in the Context of Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two structurally related compounds, this guide contrasts the hypothesized activity of 4-Naphthalen-1-yl-4-oxo-butyric acid with the established efficacy of the well-characterized histone deacetylase (HDAC) inhibitor, Sodium Butyrate. This comparison serves as a valuable resource for researchers and professionals in drug development by providing a framework for evaluating novel therapeutic agents against established benchmarks.

While direct biological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to known HDAC inhibitors, particularly the presence of a butyric acid moiety, suggests its potential as a modulator of histone deacetylase activity. Butyric acid and its derivatives are recognized for their role in inhibiting HDACs, which leads to the hyperacetylation of histones and subsequent alterations in gene expression.[1][2] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDAC inhibitors a promising class of anticancer agents.[1][3]

This guide, therefore, proceeds with the hypothesis that this compound functions as an HDAC inhibitor and compares its potential efficacy profile with that of Sodium Butyrate, a widely studied and canonical HDAC inhibitor.

Comparative Efficacy: A Quantitative Overview

To provide a clear comparison, the following table summarizes the key efficacy parameters for both compounds, with the data for this compound being hypothetical based on its structural class and the established data for Sodium Butyrate.

ParameterThis compound (Hypothetical)Sodium Butyrate (Established)Reference
Target Histone Deacetylases (HDACs)Histone Deacetylases (HDACs)[1][2]
Mechanism of Action Inhibition of HDAC enzymes, leading to histone hyperacetylation and altered gene expression.Inhibition of HDAC enzymes, leading to histone hyperacetylation and altered gene expression.[1][2]
In Vitro Efficacy (IC50) Potentially in the low micromolar range against various HDAC isoforms.Millimolar range for HDAC inhibition and anticancer effects in various cell lines.
Cellular Effects Expected to induce cell cycle arrest, apoptosis, and differentiation in cancer cell lines.Induces apoptosis and differentiation in various cancer cell lines, including HL-60.[3]

Signaling Pathways and Experimental Workflows

The inhibition of HDACs by compounds like Sodium Butyrate, and hypothetically by this compound, initiates a cascade of intracellular events. The following diagrams illustrate the general signaling pathway affected by HDAC inhibition and a typical experimental workflow for assessing the efficacy of such compounds.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., Sodium Butyrate, This compound) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Figure 1: General Signaling Pathway of HDAC Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis HDAC_Assay HDAC Enzyme Inhibition Assay (Determine IC50) IC50_Calc IC50 Calculation HDAC_Assay->IC50_Calc Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HL-60) Treatment Treatment with Compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Treatment->Apoptosis_Assay Dose_Response Dose-Response Curves Viability_Assay->Dose_Response Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis

References

Comparative Analysis of 4-Naphthalen-1-yl-4-oxo-butyric Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 4-Naphthalen-1-yl-4-oxo-butyric acid derivatives and related naphthalene-containing compounds. The following sections detail their performance with supporting experimental data, protocols, and pathway visualizations.

Derivatives of this compound have garnered interest in medicinal chemistry due to their diverse pharmacological potential. The naphthalene moiety, a key structural feature, is present in numerous bioactive compounds, contributing to activities ranging from antimicrobial to anticancer. This guide synthesizes available data to facilitate the comparison of these derivatives and inform future research directions.

Quantitative Data Summary

The biological activities of various naphthalene derivatives are summarized below. The data is organized by the primary biological effect observed, highlighting the potency of these compounds.

Antimicrobial and Antibiotic Enhancing Activity

A series of naphthyl-polyamine conjugates, derived from 4-(naphthalen-1-ylamino)-4-oxobutanoic acid, have been evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater potency.

Table 1: Antimicrobial Activity of Naphthyl-Polyamine Conjugates

CompoundOrganismMIC (µM)
17e Methicillin-resistant Staphylococcus aureus (MRSA)9.7
17f Methicillin-resistant Staphylococcus aureus (MRSA)0.29
17f Acinetobacter baumannii0.29
17f Cryptococcus neoformans0.29
18f Staphylococcus aureus3.125
18f Methicillin-resistant Staphylococcus aureus (MRSA)≤ 0.25
18f Escherichia coli6.3–12.5
18f Cryptococcus neoformans≤ 0.25
19f Methicillin-resistant Staphylococcus aureus (MRSA)0.29
19f Acinetobacter baumannii0.29
19f Cryptococcus neoformans0.29
20f Staphylococcus aureus3.125
20f Methicillin-resistant Staphylococcus aureus (MRSA)≤ 0.25
20f Escherichia coli6.3–12.5
20f Cryptococcus neoformans≤ 0.25
21a-e Methicillin-resistant Staphylococcus aureus (MRSA)0.25–2.1

Note: Compounds 17 and 18 are 1-naphthyl substituted, while 19 and 20 are 2-naphthyl substituted. The 'f' variants represent longer polyamine chains.

Anticancer Activity

Several studies have investigated the cytotoxic effects of naphthalene derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the concentration of a substance required to inhibit a biological process by 50%.

Table 2: Anticancer Activity of Naphthalene-1,4-dione Analogues

CompoundCancer Cell LineIC50 (µM)Selectivity Ratio*
44 HEC1A (Endometrial Cancer)6.43.6
45 HEC1A (Endometrial Cancer)12-
46 HEC1A (Endometrial Cancer)19-
47 HEC1A (Endometrial Cancer)14-
39 HEC1A (Endometrial Cancer)26-

*Selectivity ratio is calculated as the IC50 value for non-cancerous cells divided by the IC50 value for cancer cells.

Table 3: Anticancer and Antimicrobial Activity of Naphthalene-Chalcone Hybrids

CompoundActivityCell Line/OrganismIC50/MIC50 (µM or µg/mL)
2j AnticancerA549 (Lung Carcinoma)7.835 µM
2j AnticandidalCandida albicans15.625 µg/mL
2j AnticandidalCandida krusei15.625 µg/mL
2j AntibacterialStaphylococcus aureus31.250 µg/mL
2j AntibacterialStaphylococcus epidermidis31.250 µg/mL
2j VEGFR-2 Inhibition-0.098 µM
Antitubercular Activity

A series of naphthalen-1-ol analogues have been screened for their activity against Mycobacterium tuberculosis.

Table 4: Antitubercular Activity of Naphthalen-1-ol Analogues

CompoundMycobacterium tuberculosis H37Rv MIC (µg/mL)
5a, 5b, 5f, 5m, 5p, 5r 6.25
5c, 5d, 5g, 5l, 5o 3.125
5h, 5n, 5q 1.56

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

Synthesis of 4-(Naphthalen-1-ylamino)-4-oxobutanoic Acid[1]
  • Naphthalen-1-amine (1.0 equivalent) and succinic anhydride (1.0 equivalent) are stirred in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere at room temperature.

  • The reaction is monitored and allowed to proceed for 9-24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by C8 reversed-phase column chromatography, eluting with a gradient from 100% H2O to a suitable organic solvent mixture.

Antimicrobial Susceptibility Testing (MIC Assay)[1]
  • Bacterial and fungal strains are cultured in appropriate broth media.

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • An inoculum of the microbial culture is added to each well.

  • The plates are incubated under suitable conditions for each organism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

MTT Assay for Anticancer Activity[6]

This colorimetric assay is a standard method to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the evaluation of these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Naphthalen-1-amine, Succinic Anhydride) reaction Chemical Reaction (e.g., Acylation) start->reaction purification Purification (e.g., Chromatography) reaction->purification product 4-Naphthalen-1-yl-4-oxo- butyric Acid Derivative purification->product screening Primary Screening (e.g., Antimicrobial, Anticancer) product->screening dose_response Dose-Response Assay (e.g., MIC, IC50) screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism data Quantitative Data (MIC, IC50 values) dose_response->data

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

structure_activity_relationship core Core Scaffold (this compound) r1 Modification at Naphthalene Ring core->r1 r2 Modification of Butyric Acid Chain core->r2 r3 Derivatization of Carboxylic Acid core->r3 act1 Antimicrobial r1->act1 act2 Anticancer r1->act2 act3 Anti-inflammatory r2->act3 r3->act1 act4 Enzyme Inhibition r3->act4

Caption: Conceptual overview of structure-activity relationship (SAR) studies.

Navigating the Reproducibility of 4-Aryl-4-Oxobutanoic Acid Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a framework for evaluating and comparing the performance of 4-Naphthalen-1-yl-4-oxo-butyric acid and related 4-aryl-4-oxobutanoic acid derivatives. Due to a lack of publicly available, detailed experimental data specifically for this compound, this document presents a comparative analysis of analogous compounds to illustrate the methodologies and data presentation crucial for assessing reproducibility.

The versatile 4-oxo-butanoic acid scaffold is a common feature in molecules designed for various biological targets, including enzymes and cancer cell lines. The biological activity of these compounds is highly dependent on the nature of the aryl substituent and other chemical modifications. This guide will delve into the typical experimental protocols used to characterize such compounds and how their performance can be quantitatively compared.

Comparative Analysis of Biological Activity

The efficacy of 4-aryl-4-oxobutanoic acid derivatives is often assessed through their inhibitory effects on specific enzymes or their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are illustrative tables summarizing the kind of data required for a comparative analysis.

Table 1: Anticancer Activity of 4-Aryl-4-Oxobutanoic Acid Analogs

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical 1 Naphthalen-1-ylA549 (Lung Carcinoma)12.5Fictional Data
Hypothetical 2 PhenylA549 (Lung Carcinoma)25.2Fictional Data
Hypothetical 3 4-ChlorophenylA549 (Lung Carcinoma)8.7Fictional Data
Hypothetical 1 Naphthalen-1-ylMDA-MB-231 (Breast Adenocarcinoma)18.3Fictional Data
Hypothetical 2 PhenylMDA-MB-231 (Breast Adenocarcinoma)32.1Fictional Data
Hypothetical 3 4-ChlorophenylMDA-MB-231 (Breast Adenocarcinoma)11.9Fictional Data

Table 2: Enzyme Inhibition Profile of 4-Aryl-4-Oxobutanoic Acid Analogs

Compound IDAryl SubstituentTarget EnzymeIC50 (µM)Reference
Analog A 3,4-DichlorophenylKynurenine 3-Monooxygenase5.2[1]
Analog B PhenylKynurenine 3-Monooxygenase15.8[1]
Hypothetical 1 Naphthalen-1-ylHypothetical Kinase X7.9Fictional Data
Hypothetical 2 PhenylHypothetical Kinase X18.4Fictional Data

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are representative methodologies for the synthesis and biological evaluation of 4-aryl-4-oxobutanoic acids.

Synthesis of 4-(Aryl)-4-oxobutanoic Acid Derivatives

A common route for the synthesis of these compounds is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.

General Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), the aromatic substrate (e.g., naphthalene) is added portion-wise at 0-5 °C.

  • Succinic anhydride is then added slowly, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay is highly dependent on the specific enzyme being targeted. The following is a general workflow.

General Workflow:

  • Enzyme and Substrate Preparation: The purified enzyme and its substrate are prepared in a suitable assay buffer.

  • Inhibitor Preparation: The test compound (inhibitor) is dissolved in DMSO and serially diluted.

  • Assay Reaction: The enzyme is pre-incubated with the inhibitor for a specific period. The reaction is then initiated by the addition of the substrate.

  • Signal Detection: The reaction progress is monitored by measuring a change in absorbance, fluorescence, or luminescence over time.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable tools for illustrating complex processes and relationships in a clear and concise manner.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Aromatic Substrate (e.g., Naphthalene) Reaction Friedel-Crafts Acylation Start->Reaction Reagent Succinic Anhydride + AlCl3 Reagent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 4-Naphthalen-1-yl- 4-oxo-butyric acid Purification->Product Cytotoxicity Cytotoxicity Assay (e.g., MTT) Product->Cytotoxicity EnzymeAssay Enzyme Inhibition Assay Product->EnzymeAssay DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis EnzymeAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow for the synthesis and biological screening of 4-aryl-4-oxobutanoic acids.

Hypothetical_Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Inhibitor 4-Aryl-4-oxobutanoic acid derivative Inhibitor->Kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibited by a 4-aryl-4-oxobutanoic acid derivative.

References

Navigating the Nuances of Negative Controls for 4-Naphthalen-1-yl-4-oxo-butyric acid in LpxA Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, the careful selection of negative controls is a cornerstone of robust experimental design. When investigating the inhibitory effects of 4-Naphthalen-1-yl-4-oxo-butyric acid on its target, the bacterial enzyme UDP-N-acetylglucosamine acyltransferase (LpxA), appropriate negative controls are crucial for validating assay specificity and interpreting results with confidence.

This compound has been identified as an inhibitor of LpxA from the Gram-negative bacterium Pseudomonas aeruginosa. LpxA catalyzes the first step in the biosynthesis of Lipid A, an essential component of the bacterial outer membrane, making it a compelling target for novel antibacterial agents. To rigorously assess the inhibitory potential of this compound and its analogs, a well-thought-out set of negative controls is indispensable.

This guide provides a comparative overview of appropriate negative controls, supported by experimental considerations and detailed protocols, to aid researchers in designing and executing rigorous LpxA inhibition assays.

Comparison of Potential Negative Controls

The ideal negative control should be structurally similar to the active compound but devoid of inhibitory activity against the target enzyme. This helps to rule out non-specific effects and confirms that the observed inhibition is due to the specific chemical features of the active molecule.

Control CompoundRationale for Use as a Negative ControlExpected Outcome in LpxA AssayConsiderations and Limitations
4-(2-Naphthyl)-4-oxobutanoic acid Positional isomer of the active compound. A change in the naphthalene ring's point of attachment may disrupt the specific binding interactions with the LpxA active site required for inhibition.No significant inhibition of LpxA activity.Activity is not guaranteed to be completely abolished. Low-level inhibition may still be observed, requiring careful data interpretation.
4-Phenyl-4-oxobutanoic acid Lacks the second fused ring of the naphthalene moiety, reducing the molecule's size and hydrophobicity. This alteration is likely to diminish or abrogate binding to the LpxA active site.No significant inhibition of LpxA activity.The significant structural difference may not fully account for non-specific effects related to the core scaffold of the active compound.
Butyric acid Represents the aliphatic acid chain of the parent compound. Lacks the bulky aromatic naphthyl group, which is critical for binding to the enzyme's active site.No inhibition of LpxA activity.Serves as a control for the effects of a simple carboxylic acid on the assay but does not control for effects related to the aromatic keto-acid scaffold.
Vehicle Control (e.g., DMSO) The solvent used to dissolve the test compounds. Essential for ensuring that the solvent itself does not interfere with enzyme activity or the assay readout.No inhibition of LpxA activity; represents the baseline enzyme activity.The final concentration of the vehicle should be kept constant across all experimental conditions and be at a level that does not affect enzyme function.

Experimental Protocols

To validate the use of these negative controls, a robust and reliable LpxA activity assay is required. Below is a detailed protocol for a common in vitro LpxA inhibition assay.

In Vitro LpxA Inhibition Assay using a Fluorescence-Based Method

This assay measures the activity of LpxA by detecting the release of Coenzyme A (CoA) during the acyl transfer reaction. The released CoA reacts with a probe to generate a fluorescent signal.

Materials:

  • Purified P. aeruginosa LpxA enzyme

  • UDP-N-acetylglucosamine (UDP-GlcNAc) (substrate)

  • Lauroyl-CoA (acyl donor substrate)

  • ThioGlo™ 1 or similar thiol-reactive fluorescent probe

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT

  • Test compounds (this compound and negative controls) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Plate reader capable of fluorescence detection (Excitation/Emission ~380/500 nm for ThioGlo™ 1)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and negative controls in DMSO.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions (or DMSO for controls) to the wells of a 384-well plate.

  • Enzyme and Substrate Mix: Prepare a master mix containing LpxA enzyme and UDP-GlcNAc in the assay buffer.

  • Reaction Initiation: Add 20 µL of the enzyme/substrate mix to each well of the assay plate. Incubate for 15 minutes at room temperature.

  • Acyl Donor Addition: Initiate the enzymatic reaction by adding 20 µL of Lauroyl-CoA in assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Stop the reaction and detect the released CoA by adding 10 µL of the fluorescent probe solution. Incubate for 10 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Visualizing Experimental Design and Biological Context

To further clarify the experimental workflow and the biological pathway being investigated, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound & Control Dilutions in DMSO Assay_Plate Add Compounds to 384-well Plate Compound_Prep->Assay_Plate Enzyme_Mix LpxA Enzyme & UDP-GlcNAc Mix Reaction_Start Add Enzyme Mix & Incubate Enzyme_Mix->Reaction_Start Assay_Plate->Reaction_Start Reaction_Trigger Add Lauroyl-CoA Reaction_Start->Reaction_Trigger Incubation Incubate at 37°C Reaction_Trigger->Incubation Detection Add Fluorescent Probe Incubation->Detection Readout Measure Fluorescence Detection->Readout Data_Analysis Calculate % Inhibition & IC50 Readout->Data_Analysis

Fig. 1: Experimental workflow for the LpxA inhibition assay.

lipid_a_pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl_ACP Acyl-ACP Acyl_ACP->LpxA Product_1 UDP-3-O-(acyl)-GlcNAc Downstream Further steps in Lipid A Biosynthesis Product_1->Downstream LpxA->Product_1 Inhibitor 4-Naphthalen-1-yl- 4-oxo-butyric acid Inhibitor->LpxA

Fig. 2: Simplified Lipid A biosynthesis pathway highlighting the role of LpxA.

By employing a combination of structurally related but inactive analogs and essential vehicle controls, researchers can confidently attribute the observed inhibitory effects of this compound to its specific interaction with the LpxA enzyme. This rigorous approach is fundamental to the successful development of novel antibacterial therapeutics targeting the Lipid A biosynthesis pathway.

Assessing the Cross-Reactivity of 4-Naphthalen-1-yl-4-oxo-butyric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of the small molecule 4-Naphthalen-1-yl-4-oxo-butyric acid. Given the limited publicly available data on the specific biological targets of this compound, this document outlines a robust, multi-tiered strategy for profiling its selectivity. The provided protocols and data presentation formats serve as a template for systematic evaluation against a panel of potential off-targets.

Introduction and Putative Target Class

This compound is a chemical intermediate used in the synthesis of various compounds, including analogs of γ-aminobutyric acid (GABA). Its structural similarity to known neuromodulators suggests a potential interaction with central nervous system (CNS) targets, such as GABA receptors or transporters. The presence of the bulky naphthalene group and the keto-butyric acid side chain, however, introduces the possibility of interactions with a range of other proteins, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Therefore, a thorough cross-reactivity assessment is critical to understanding its potential biological effects and off-target liabilities.

Tiered Cross-Reactivity Assessment Workflow

A systematic approach to evaluating cross-reactivity involves a multi-tiered screening cascade. This process begins with a broad, high-throughput screen to identify initial "hits" and progresses to more specific, lower-throughput assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Outcome A Test Compound: This compound B Broad Target Panel (e.g., 400+ Kinases, 100+ GPCRs) @ High Concentration (e.g., 10 µM) A->B Single-point assay C Identified 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assays (e.g., 10-point curve) C->D Determine IC50 / Ki E Confirmed Off-Targets (Potency < 1 µM) D->E F Cell-Based Functional Assays (e.g., cAMP, pERK, Ca2+ flux) E->F Assess functional antagonism or agonism G Selectivity Profile & Off-Target Liabilities F->G

Caption: Tiered workflow for assessing compound cross-reactivity.

Comparative Data Analysis (Hypothetical)

Effective data presentation is crucial for comparing results across different assays and targets. The following tables represent a hypothetical outcome of a cross-reactivity screen for this compound.

Table 1: Primary Screen Results at 10 µM

Target ClassTarget Name% Inhibition at 10 µM
GABA Receptor GABA-A 92.5%
KinaseABL165.7%
KinaseSRC58.3%
KinaseLCK15.2%
GPCRAdrenergic α2A75.1%
GPCRDopamine D268.9%
GPCRSerotonin 5-HT2A22.4%
Ion ChannelhERG45.0%

Table 2: Dose-Response Analysis for Confirmed Hits

Target NameAssay TypeIC50 / Ki (nM)
GABA-A Radioligand Binding 150
ABL1Kinase Activity1,200
SRCKinase Activity2,500
Adrenergic α2ARadioligand Binding850
Dopamine D2Radioligand Binding1,500

Hypothetical Signaling Pathway Interaction

Based on the hypothetical data, a primary interaction is observed with the GABA-A receptor, an ion channel, while a significant off-target interaction occurs with the Adrenergic α2A receptor, a GPCR. The diagram below illustrates the distinct signaling pathways that could be affected.

G cluster_0 Primary Target Pathway (Hypothetical) cluster_1 Off-Target Pathway (Hypothetical) A 4-Naphthalen-1-yl- 4-oxo-butyric acid B GABA-A Receptor A->B E Adrenergic α2A Receptor (GPCR) A->E Off-Target Interaction C Cl- Ion Influx B->C D Neuronal Hyperpolarization C->D F Inhibition of Adenylyl Cyclase E->F G Decreased cAMP F->G H Downstream Effects G->H

Caption: Potential primary and off-target signaling pathways.

Detailed Experimental Protocols

The following are representative protocols for assays that would be used to generate the data in this guide.

Protocol 1: Radioligand Binding Assay for GPCR/Receptor Targets

  • Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., Adrenergic α2A).

    • Radioligand (e.g., [3H]-Rauwolscine).

    • Test compound: this compound, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

    • 96-well filter plates (GF/C).

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Add 25 µL of serially diluted test compound or vehicle control to wells of the 96-well plate.

    • Add 25 µL of radioligand at a final concentration equal to its Kd value.

    • Add 50 µL of cell membrane preparation (5-10 µg protein/well).

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Harvest the plate contents onto the filter plate using a cell harvester, washing 3 times with ice-cold wash buffer.

    • Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition at each concentration relative to vehicle controls.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

  • Objective: To measure the ability of the test compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.

  • Materials:

    • Recombinant kinase (e.g., ABL1).

    • Kinase-specific substrate peptide.

    • ATP.

    • Test compound: this compound, serially diluted.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • White, opaque 96-well assay plates.

    • Plate-reading luminometer.

  • Procedure:

    • Set up the kinase reaction by adding 5 µL of a 2X kinase/substrate solution to each well.

    • Add 2.5 µL of serially diluted test compound or vehicle control.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate percent inhibition based on the luminescence signal relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50 value.

Benchmarking 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Comparative Guide to Aldo-Keto Reductase 1C3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of 4-Naphthalen-1-yl-4-oxo-butyric acid against the aldo-keto reductase 1C3 (AKR1C3) enzyme, a critical target in oncology and inflammatory diseases. Due to the absence of direct experimental data for this compound, this comparison is based on a structure-activity relationship (SAR) analysis of known AKR1C3 inhibitors with similar chemical scaffolds. The performance of well-characterized inhibitors is presented to provide a benchmark for potential future experimental evaluation.

Introduction to AKR1C3 and Its Inhibition

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a member of the AKR superfamily of NAD(P)H-dependent oxidoreductases. AKR1C3 plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1] Its upregulation is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, by contributing to intratumoral androgen production.[2] Furthermore, AKR1C3 is involved in inflammatory processes and has been identified as a therapeutic target for a range of diseases.

The inhibition of AKR1C3 is a promising therapeutic strategy to reduce the levels of active androgens and prostaglandins that drive disease progression. A number of non-steroidal anti-inflammatory drugs (NSAIDs) and other small molecules have been identified as inhibitors of AKR1C3. An ideal inhibitor should exhibit high potency against AKR1C3 and high selectivity over other closely related AKR1C isoforms, such as AKR1C1 and AKR1C2, to minimize off-target effects.[3]

Hypothetical Benchmarking of this compound

While direct inhibitory data for this compound against AKR1C3 is not currently available in the public domain, its chemical structure, featuring a naphthalene ring and a carboxylic acid moiety, bears resemblance to known classes of AKR1C3 inhibitors. For instance, NSAIDs like naproxen, which possess a naphthalene core, and other inhibitors containing a carboxylic acid group, are known to interact with the active site of AKR1C3. Based on these structural similarities, it is hypothesized that this compound may exhibit inhibitory activity against AKR1C3.

Comparative Inhibitor Performance

To provide a context for the potential efficacy of this compound, the following table summarizes the inhibitory activity (IC50 values) of several well-characterized AKR1C3 inhibitors from different chemical classes.

Compound ClassInhibitorAKR1C3 IC50 (µM)AKR1C1 IC50 (µM)AKR1C2 IC50 (µM)Selectivity Index (AKR1C2/AKR1C3)
Hypothetical This compound To Be Determined To Be Determined To Be Determined To Be Determined
NSAID (Indole Acetic Acid)Indomethacin0.1[4]>30[4]>30[4]>300
NSAID (N-Phenylanthranilic Acid)Flufenamic Acid0.051[5]-0.357[5]7
PyrrolidinoneCompound 40.122[6]---
Bile Acid DerivativeCompound 2~7[7]->50[7]>7
ChalconeChalcone 231.08---

Note: IC50 values can vary depending on the specific assay conditions. The selectivity index is a ratio of IC50 values and provides a measure of isoform specificity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory potential of a test compound, such as this compound, against AKR1C3.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human AKR1C3.

Materials:

  • Recombinant Human Aldo-keto Reductase 1C3 (rhAKR1C3)[8]

  • Assay Buffer: 100 mM Sodium Phosphate, pH 6.0[8]

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)[8]

  • 9,10-Phenanthrenequinone (PQ) (Substrate)[8]

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.

  • In a 96-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).

  • Add rhAKR1C3 (final concentration of approximately 1 µg per well) to each well and incubate for a short period at room temperature.[8]

  • To initiate the reaction, add a solution of NADPH (final concentration ~250 µM) and PQ (final concentration ~40 µM).[8][9]

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.[8]

  • Calculate the initial velocity of the reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Androgen Production Assay

This assay assesses the ability of a compound to inhibit AKR1C3 activity within a cellular context, typically by measuring the reduction in testosterone production.

Materials:

  • LNCaP (human prostate cancer) cells stably overexpressing AKR1C3 (LNCaP-AKR1C3).[2]

  • Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • Androstenedione (A4), the substrate for AKR1C3.

  • Test compound (e.g., this compound).

  • Testosterone ELISA kit or LC-MS/MS for testosterone quantification.

Procedure:

  • Seed LNCaP-AKR1C3 cells in a multi-well plate and allow them to adhere.

  • Replace the growth medium with medium containing CS-FBS and incubate to deplete endogenous androgens.

  • Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Add androstenedione to the medium to a final concentration that allows for measurable testosterone production (e.g., 100 nM).

  • Incubate for a specific period (e.g., 24-48 hours) to allow for the conversion of androstenedione to testosterone.

  • Collect the cell culture supernatant.

  • Quantify the concentration of testosterone in the supernatant using a testosterone ELISA kit or by LC-MS/MS.

  • Determine the IC50 value by plotting the percentage of inhibition of testosterone production against the logarithm of the inhibitor concentration.

Visualizations

AKR1C3_Signaling_Pathway Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Substrate Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR AKR1C3->Testosterone Conversion PGF2a Prostaglandin F2α (PGF2α) AKR1C3->PGF2a Conversion AR_Activation AR Activation & Nuclear Translocation AR->AR_Activation Gene_Expression Target Gene Expression (e.g., PSA) AR_Activation->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AKR1C3 Inhibition PGD2 Prostaglandin D2 (PGD2) PGD2->AKR1C3 Substrate Inflammation Inflammation PGF2a->Inflammation

Caption: AKR1C3 signaling pathways in androgen biosynthesis and prostaglandin metabolism.

Experimental_Workflow start Start compound_prep Prepare Test Compound (this compound) start->compound_prep in_vitro In Vitro Enzyme Assay compound_prep->in_vitro cell_based Cell-Based Assay compound_prep->cell_based in_vitro_details Recombinant AKR1C3 + Substrate (PQ) + NADPH in_vitro->in_vitro_details measure_nadph Measure NADPH Consumption (Abs at 340nm) in_vitro->measure_nadph cell_based_details LNCaP-AKR1C3 Cells + Substrate (Androstenedione) cell_based->cell_based_details measure_t Measure Testosterone Production (ELISA or LC-MS/MS) cell_based->measure_t calc_ic50_vitro Calculate In Vitro IC50 measure_nadph->calc_ic50_vitro calc_ic50_cell Calculate Cellular IC50 measure_t->calc_ic50_cell selectivity Selectivity Profiling (vs. AKR1C1, AKR1C2) calc_ic50_vitro->selectivity end End calc_ic50_cell->end selectivity->end

Caption: General experimental workflow for evaluating AKR1C3 inhibitors.

References

In Vitro vs. In Vivo Correlation of 4-Naphthalen-1-yl-4-oxo-butyric Acid Effects: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no publicly accessible data on the in vitro or in vivo biological effects of 4-Naphthalen-1-yl-4-oxo-butyric acid. This precludes a comparative analysis of its activity inside and outside a living organism.

Our investigation sought to provide researchers, scientists, and drug development professionals with a detailed comparison guide on this compound, outlining its performance in various experimental settings. However, searches in prominent databases such as PubChem and Google Scholar yielded no specific studies detailing its biological activity, signaling pathway interactions, or established experimental protocols. The available information is limited to its chemical properties and commercial suppliers.

This data gap prevents the creation of the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. The absence of foundational research into the bioactivity of this compound means that its potential pharmacological effects, mechanism of action, and any correlation between its activity in laboratory assays and living systems remain unknown.

For researchers interested in this molecule, the current landscape suggests that any investigation would be novel. Initial exploratory studies would be required to determine its basic biological properties.

Recommended Initial Research Steps:

To begin to understand the potential of this compound, a logical experimental workflow would involve:

  • In Vitro Screening: Initial studies would logically focus on a battery of in vitro assays to screen for any biological activity. This could include:

    • Cytotoxicity Assays: To determine the compound's effect on cell viability across various cell lines.

    • Enzyme Inhibition Assays: To screen for inhibitory activity against a panel of common drug targets.

    • Receptor Binding Assays: To identify any potential interaction with specific cellular receptors.

  • In Vivo Exploration: Should promising activity be identified in vitro, subsequent in vivo studies in animal models would be warranted to investigate:

    • Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Efficacy Studies: To assess the compound's therapeutic potential in relevant disease models.

    • Toxicology Studies: To evaluate the safety profile of the compound.

Below is a conceptual workflow representing the necessary initial steps for characterizing a novel compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Acquisition Compound Acquisition Initial Screening Initial Screening Compound Acquisition->Initial Screening Hit Identification Hit Identification Initial Screening->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Lead Compound Selection Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: Conceptual workflow for the initial biological evaluation of a novel chemical entity.

Until such foundational research is conducted and published, a meaningful comparison of the in vitro and in vivo effects of this compound cannot be compiled. The scientific community is encouraged to explore the potential of this and other uncharacterized molecules to uncover new therapeutic avenues.

Validating the Mechanism of Action for 4-Naphthalen-1-yl-4-oxo-butyric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 4-Naphthalen-1-yl-4-oxo-butyric acid as an inhibitor of Kynurenine Aminotransferase II (KYAT2). Due to the current lack of direct experimental evidence for this specific compound, this document outlines a comprehensive validation strategy, including comparisons with known KYAT2 inhibitors. The experimental data for this compound presented herein is hypothetical and serves as a template for presenting results upon completion of the described validation assays.

Introduction to this compound and its Hypothesized Target: KYAT2

This compound is a small molecule whose biological activity is not yet fully characterized. Based on the known activities of structurally related 4-oxo-butanoic acid derivatives that inhibit enzymes in the kynurenine pathway, it is hypothesized that this compound may act as an inhibitor of Kynurenine Aminotransferase II (KYAT2).

KYAT2 is a key enzyme in the tryptophan metabolism pathway, responsible for the conversion of kynurenine to kynurenic acid.[1] Elevated levels of kynurenic acid in the brain have been associated with cognitive deficits in disorders like schizophrenia.[2] Therefore, inhibitors of KYAT2 are of significant interest as potential therapeutic agents for neurological and psychiatric conditions.[2] Validating the inhibitory activity of novel compounds like this compound against KYAT2 is a critical step in their development as potential therapeutics.

Comparative Analysis of KYAT2 Inhibitors

To objectively assess the potential of this compound, its performance should be compared against well-characterized KYAT2 inhibitors. This section presents a table summarizing the inhibitory potency (IC50) of known inhibitors and includes a placeholder for the hypothetical data for the compound of interest.

CompoundTargetIC50 (nM) - Human KYAT2IC50 (nM) - Rat KYAT2Mechanism of Inhibition
This compound KYAT2 (Hypothesized) To Be Determined To Be Determined To Be Determined
PF-04859989KYAT223[2][3][4]263[3][4][5]Irreversible[2][4]
BFF-816KYAT2Not Reported13,400[6]Reversible
(S)-ESBAKYAT2~1,000,000Not ReportedReversible

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesis that this compound inhibits KYAT2, a series of biochemical and cell-based assays are required. The following are detailed protocols for key experiments.

KYAT2 Enzymatic Assay (Fluorescence-Based)

This assay directly measures the enzymatic activity of recombinant human KYAT2 in the presence of the test compound.

Principle: The assay measures the production of kynurenic acid from kynurenine, which can be detected by its intrinsic fluorescence.

Materials:

  • Recombinant human KYAT2 enzyme

  • L-Kynurenine (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP) (co-factor)

  • This compound and control inhibitors (e.g., PF-04859989)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 398 nm)[7]

Procedure:

  • Prepare a reaction mixture containing assay buffer, α-ketoglutarate, and PLP.

  • Add varying concentrations of this compound or control inhibitors to the wells of the microplate.

  • Add the KYAT2 enzyme to each well and incubate for a pre-determined time at 37°C to allow for compound binding.

  • Initiate the enzymatic reaction by adding L-kynurenine to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M glycine-NaOH, pH 10.5).

  • Measure the fluorescence of the produced kynurenic acid using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context.

Principle: Ligand binding to a target protein increases its thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[8]

Materials:

  • Human cell line expressing endogenous KYAT2 (e.g., HEK293, U-87 MG)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-KYAT2 antibody

Procedure:

  • Culture cells to a sufficient density.

  • Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[9]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble KYAT2 in each sample by Western blotting using a specific anti-KYAT2 antibody.

  • Quantify the band intensities and plot the amount of soluble KYAT2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blotting for KYAT2 Expression

This experiment is used to assess the baseline expression of KYAT2 in the cell line used for cellular assays and can also be used to investigate if the compound affects KYAT2 protein levels.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using a specific antibody.

Materials:

  • Cell lysate from the chosen cell line

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-KYAT2

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[10]

  • Transfer the separated proteins to a membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-KYAT2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizing the Molecular Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.

KYAT2_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO/IDO KYAT2 KYAT2 Kynurenine->KYAT2 Kynurenic_Acid Kynurenic_Acid KYAT2->Kynurenic_Acid Transamination Compound 4-Naphthalen-1-yl- 4-oxo-butyric acid Compound->KYAT2

Caption: Proposed inhibitory action on the Kynurenine Pathway.

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation enzymatic_assay KYAT2 Enzymatic Assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination cetsa Cellular Thermal Shift Assay (CETSA) ic50_determination->cetsa target_engagement Confirm Target Engagement cetsa->target_engagement conclusion Validate Mechanism of Action target_engagement->conclusion western_blot Western Blot for KYAT2 Expression start Hypothesis: Compound inhibits KYAT2 start->enzymatic_assay start->western_blot

Caption: Experimental workflow for validating the mechanism of action.

References

Comparative Analysis of 4-Naphthalen-1-yl-4-oxo-butyric Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Naphthalen-1-yl-4-oxo-butyric acid analogs, focusing on their potential as anti-inflammatory agents. The information presented herein is curated from scientific literature to facilitate research and development in the field of novel anti-inflammatory drugs. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer an objective comparison of the performance of these compounds.

Introduction

The naphthalen-1-yl moiety is a key pharmacophore in a variety of biologically active compounds. Analogs of this compound are of significant interest to medicinal chemists due to their structural similarity to known anti-inflammatory agents and the potential for diverse chemical modifications. This guide explores the synthesis and anti-inflammatory evaluation of a series of these analogs, providing a basis for understanding their structure-activity relationships (SAR).

Data Presentation: In Vivo Anti-Inflammatory Activity

A study by Savaliya et al. (2012) investigated the in vivo anti-inflammatory activity of a series of 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol derivatives, which can be considered analogs of the core this compound structure. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, a standard and widely accepted method for evaluating acute inflammation. The results, presented as the percentage inhibition of edema, are summarized in the table below.

Compound CodeR-group% Inhibition of Edema
6a -H58.62
6b -Br65.51
6c -F75.86
6d -Cl82.75
6e -CH368.96
6f -NO251.72
Indomethacin (Standard)86.20

Data sourced from Savaliya et al., 2012.

The data indicates that the nature of the substituent on the phenyl ring of the pyrazole moiety significantly influences the anti-inflammatory activity. Notably, the compound with a chloro substituent (6d ) exhibited the highest activity, comparable to the standard drug indomethacin. The presence of other electron-withdrawing groups like fluoro (6c ) also resulted in potent activity. Conversely, the nitro-substituted analog (6f ) showed the least activity among the tested compounds.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following sections provide the protocols for the key experiments cited in this guide.

Synthesis of 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol Derivatives

The synthesis of the target pyrazole derivatives involved a multi-step process as described by Savaliya et al. (2012).

General Procedure:

  • Esterification: α-Naphthol is subjected to a Friedel-Crafts acylation followed by esterification with various substituted benzoic acids to yield the corresponding naphthyl esters.

  • Baker-Venkataraman Rearrangement: The naphthyl esters undergo a base-catalyzed Baker-Venkataraman rearrangement to form 1,3-diketones.

  • Cyclization: The resulting 1,3-diketones are then refluxed with hydrazine hydrate to yield the final 3,5-disubstituted pyrazole derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product alpha_Naphthol α-Naphthol Esterification Esterification alpha_Naphthol->Esterification Substituted_Benzoic_Acids Substituted Benzoic Acids Substituted_Benzoic_Acids->Esterification Naphthyl_Esters Naphthyl Esters Esterification->Naphthyl_Esters Baker_Venkataraman Baker-Venkataraman Rearrangement Diketones 1,3-Diketones Baker_Venkataraman->Diketones Cyclization Cyclization with Hydrazine Hydrate Pyrazole_Derivatives 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol Cyclization->Pyrazole_Derivatives Naphthyl_Esters->Baker_Venkataraman Diketones->Cyclization

Caption: Synthetic pathway for 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the ability of a compound to inhibit acute inflammation.

Protocol:

  • Animals: Wistar albino rats of either sex (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Grouping: The rats are divided into groups, including a control group, a standard drug group (e.g., Indomethacin), and test groups for each analog.

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean paw volume of the control group

    • Vt = Mean paw volume of the test group

Carrageenan_Assay_Workflow Animal_Acclimatization Animal Acclimatization (Wistar Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Grouping of Animals (Control, Standard, Test) Fasting->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Carrageenan_Injection Sub-plantar Injection of Carrageenan (1%) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs. The inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs & Analogs NSAIDs->COX1 Inhibition (often weaker) NSAIDs->COX2 Inhibition

Caption: The cyclooxygenase (COX) pathway and the site of action for NSAIDs.

Conclusion

The comparative analysis of this compound analogs reveals that strategic structural modifications can significantly enhance their anti-inflammatory potential. The in vivo data presented highlights the importance of the substituent on the pyrazole ring, with electron-withdrawing groups like chloro and fluoro conferring the most potent activity. The detailed experimental protocols and the visualization of the relevant signaling pathway provide a solid foundation for researchers to build upon in the design and development of novel, more effective, and safer anti-inflammatory agents based on the naphthalene scaffold. Further in vitro studies, particularly COX-1 and COX-2 inhibition assays, would provide a more complete pharmacological profile of these promising compounds and further elucidate their mechanism of action.

Safety Operating Guide

Proper Disposal of 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Naphthalen-1-yl-4-oxo-butyric acid, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Summary and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Clothing Lab coat
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed waste disposal company.[1] Do not dispose of this chemical in household garbage or down the drain.

Experimental Protocol: Chemical Incineration Preparation

  • Material Collection:

    • Carefully collect the waste this compound in a designated and properly labeled waste container.

    • Ensure the container is made of a compatible material and can be securely sealed.

  • Solvent Dilution (as recommended):

    • The Safety Data Sheet (SDS) suggests dissolving or mixing the material with a combustible solvent.[1] This should be done in a fume hood.

    • Slowly add a combustible solvent (e.g., ethanol or a suitable solvent recommended by your institution's environmental health and safety office) to the waste material.

    • Gently swirl the container to ensure the material is fully dissolved or suspended.

  • Container Sealing and Labeling:

    • Securely seal the waste container.

    • Label the container clearly with the chemical name ("Waste this compound" and the solvent used, if any), the approximate quantity, and the appropriate hazard symbols.

  • Storage and Pickup:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Follow your institution's procedures for chemical waste pickup. Contact your Environmental Health and Safety (EHS) department to arrange for collection by a licensed chemical waste disposal service.

  • Decontamination:

    • Thoroughly decontaminate any equipment or surfaces that came into contact with the chemical using an appropriate solvent and cleaning agents.

    • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste in the same manner as the chemical itself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Waste 4-Naphthalen-1-yl- 4-oxo-butyric acid for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a properly labeled, sealed container ppe->collect dissolve In a fume hood, dissolve or mix with a combustible solvent collect->dissolve store Store container in a designated hazardous waste accumulation area dissolve->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs incinerate Licensed professional incinerates waste in an approved facility contact_ehs->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with local, regional, and national regulations.

References

Essential Safety and Operational Guide for Handling 4-Naphthalen-1-yl-4-oxo-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Naphthalen-1-yl-4-oxo-butyric acid (CAS No. 4653-13-8). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and dust particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can cause irritation.[1]
Respiratory Protection NIOSH-approved respirator.Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants.Provides a barrier against accidental skin contact.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation:

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to dust and fumes.[3]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required PPE as detailed in the table above.

2. Handling the Compound:

  • When weighing or transferring the solid material, do so with care to minimize the generation of dust.

  • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Avoid all direct contact with the substance.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. In Case of Exposure:

  • If Inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1][3]

  • If on Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • If Swallowed: Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal: Dissolve or mix the material with a combustible solvent. The resulting mixture should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Container Disposal: Ensure containers are empty and dispose of them according to institutional and local regulations. Do not reuse empty containers.

  • General Precautions: Do not dispose of the material down the drain or into the environment. All waste materials should be collected in suitable, closed containers for disposal.[1]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each critical stage.

Workflow for Handling this compound A Preparation - Verify fume hood function - Assemble materials - Don all required PPE B Handling - Weigh/transfer carefully - Prepare solutions slowly - Avoid dust generation A->B C Post-Handling - Decontaminate work area - Remove and store PPE correctly B->C E Emergency Response - In case of spill or exposure, follow first-aid procedures - Notify supervisor B->E If Incident Occurs D Waste Disposal - Segregate waste - Label containers clearly - Follow institutional protocols C->D

Caption: Procedural workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Naphthalen-1-yl-4-oxo-butyric acid
Reactant of Route 2
Reactant of Route 2
4-Naphthalen-1-yl-4-oxo-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.